Technical Guide: Synthesis of 2-Amino-5-(2-methylphenoxy)benzoic Acid
This guide outlines the high-purity synthesis of 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS 885268-00-8), a critical intermediate likely utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) or...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the high-purity synthesis of 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS 885268-00-8), a critical intermediate likely utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) or acridone-based pharmaceutical scaffolds.[1]
The pathway is designed for scalability and reproducibility, utilizing a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction .[1]
Synthetic Strategy: Two-step sequence starting from 5-chloro-2-nitrobenzoic acid.[1]
Etherification: SNAr displacement of chlorine by o-cresol.[1]
Reduction: Catalytic hydrogenation of the nitro group to the amine.[1]
Retrosynthetic Analysis
To synthesize the target with high regiochemical fidelity, we disconnect the ether linkage and the amine functionality.[1]
Disconnection 1 (Functional Group Interconversion): The amino group (–NH2) is best installed via reduction of a nitro (–NO2) precursor.[1] This avoids the handling of oxidation-sensitive anilines during the coupling step.[1]
Disconnection 2 (C–O Bond Formation): The diaryl ether linkage is formed via SNAr.[1]
Electrophile: 5-Chloro-2-nitrobenzoic acid.[1] The nitro group at the ortho position (relative to carboxyl) and para position (relative to chlorine) strongly activates the C–Cl bond for nucleophilic attack.[1]
Why this route?
Direct coupling of o-cresol to 2-amino-5-chlorobenzoic acid (Ullmann type) is chemically challenging due to the deactivating nature of the amino group and potential N-arylation side reactions.[1] The nitro group serves as a dual-purpose handle: it activates the ring for ether formation and serves as the masked amine.[1]
Figure 1: Retrosynthetic logic flow leveraging the activating power of the nitro group.[1]
Detailed Synthetic Protocol
Step 1: Synthesis of 2-Nitro-5-(2-methylphenoxy)benzoic acid
This step utilizes a base-promoted Nucleophilic Aromatic Substitution (SNAr).[1]
Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide)[1]
Mechanism:
The base deprotonates the carboxylic acid (forming the potassium carboxylate) and the phenol (forming the phenoxide).[1] The phenoxide attacks the C-5 position.[1] The para-nitro group stabilizes the Meisenheimer complex intermediate, facilitating chloride displacement.[1]
Protocol:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
Charging: Add 5-chloro-2-nitrobenzoic acid (100 g, 0.496 mol) and DMF (500 mL). Stir to dissolve.
Base Addition: Add K2CO3 (171 g, 1.24 mol) in portions. Note: CO2 evolution will occur.[1]
Control: Ensure sufficient time and temperature.[1][8] Can be removed during the acid/base workup (though difficult to separate from product chemically, recrystallization works).[1]
Safety & Regulatory
Nitro Compounds: The intermediate is a nitro-aromatic.[1] While generally stable, avoid heating dry solids to decomposition temperatures.[1]
Palladium on Carbon: Pyrophoric when dry.[1] Always keep wet with water or solvent during handling.[1] Filter under inert gas if possible.
DMF: Potent liver toxin and teratogen.[1] Use in a well-ventilated fume hood with appropriate PPE (butyl rubber gloves).[1]
References
ChemicalBook. (n.d.).[1] 2-Amino-5-(2-methylphenoxy)benzoic acid Properties and Supplier Info. Retrieved from [1]
BenchChem. (n.d.).[1] Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration. (General procedure reference for nitrobenzoic acid handling). Retrieved from
PrepChem. (n.d.).[1] Preparation of 2-amino-5-chlorobenzoic acid. (Reference for anthranilic acid derivative isolation). Retrieved from
PubChem. (2025).[1] 5-Chloro-2-nitrobenzoic acid - Compound Summary. National Library of Medicine.[1] Retrieved from [1]
Baqi, Y., & Müller, C. E. (2007).[1] Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. (Reference for SNAr reactivity patterns in chloronitrobenzoic acids). Retrieved from
"2-Amino-5-(2-methylphenoxy)benzoic acid" CAS number lookup
Technical Monograph: 2-Amino-5-(2-methylphenoxy)benzoic acid Executive Summary 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS 885268-00-8 ) is a specialized anthranilic acid derivative serving as a critical scaffold in med...
2-Amino-5-(2-methylphenoxy)benzoic acid (CAS 885268-00-8 ) is a specialized anthranilic acid derivative serving as a critical scaffold in medicinal chemistry and organic synthesis. Structurally characterized by an ortho-amino carboxylic acid core substituted at the 5-position with an o-tolyloxy group, this compound functions as a privileged building block for the synthesis of bioactive heterocycles, particularly quinazolinones , acridones , and benzoxazinones .
Its unique substitution pattern—combining a nucleophilic aniline moiety, an electrophilic carboxylic acid, and a lipophilic phenoxy ether—makes it an ideal precursor for designing lipophilic kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs. This guide provides a comprehensive technical overview of its physicochemical properties, synthetic pathways, and applications in drug development.
Chemical Identity & Physicochemical Properties
The following datasheet consolidates the core identity parameters for researchers and QC professionals.
Parameter
Technical Specification
Chemical Name
2-Amino-5-(2-methylphenoxy)benzoic acid
CAS Registry Number
885268-00-8
Molecular Formula
C₁₄H₁₃NO₃
Molecular Weight
243.26 g/mol
Structure Class
Anthranilic Acid Derivative / Diaryl Ether
Appearance
Off-white to pale yellow crystalline powder
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated)
Carboxyl: ~3.8; Aniline: ~2.5
Melting Point
165–170 °C (Predicted based on analogs)
SMILES
Cc1ccccc1Oc2cc(C(=O)O)c(N)cc2
InChI Key
Unique identifier required for database integration
Synthetic Pathways & Manufacturing Logic
The synthesis of 2-Amino-5-(2-methylphenoxy)benzoic acid typically follows a convergent route involving nucleophilic aromatic substitution followed by nitro group reduction. This pathway ensures regio-control and high purity.
Retrosynthetic Analysis
The molecule is disconnected at the ether linkage and the amino group. The most robust forward synthesis involves:
Ullmann Ether Synthesis: Coupling of a 5-halo-2-nitrobenzoic acid derivative with o-cresol (2-methylphenol).
Reduction: Chemoselective reduction of the nitro group to the amine.
Mechanism: The phenoxide anion generated from o-cresol attacks the 5-position of the benzoate, displacing the chloride via an SNAr mechanism facilitated by the ortho-nitro electron-withdrawing group and copper catalysis.
Step 2: Nitro Reduction
Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C) OR Iron powder (Fe) / Ammonium Chloride (NH₄Cl).
Solvent: Ethanol/Water or Methanol.
Workup: Filtration of catalyst, concentration, and recrystallization from Ethanol/Water.
Pathway Visualization (Graphviz)
Figure 1: Convergent synthetic pathway for CAS 885268-00-8 via Ullmann condensation and nitro reduction.
Applications in Drug Discovery & Research
This compound is not merely an intermediate; it is a privileged scaffold . Its utility spans several therapeutic areas due to the "drug-like" properties of the diaryl ether motif.
Precursor for Quinazolinone Kinase Inhibitors
Reaction with formamide or urea derivatives cyclizes the anthranilic acid core into a 4(3H)-quinazolinone .
Target: EGFR, VEGFR, and PI3K kinases often utilize quinazolinone cores.
Mechanism: The 6-position (corresponding to the 5-position of the starting acid) phenoxy group extends into the hydrophobic pocket of the ATP-binding site, enhancing potency and selectivity.
Fenamic Acid Analogues (NSAIDs)
While traditional fenamates (e.g., Mefenamic acid) have the aryl ring attached to the nitrogen, this "reversed" ether analogue offers a unique chemical space for exploring COX-2 selectivity . The ether linkage provides rotational flexibility different from the amine bridge, potentially altering binding kinetics.
Fluorescent Probes
Anthranilic acids are inherently fluorescent. The addition of the electron-rich o-tolyloxy group modulates the emission spectra, making this compound a candidate for designing environment-sensitive fluorescent tags for biological assays.
Analytical Characterization & Quality Control
To ensure the integrity of experimental results, the following analytical methods should be established.
High-Performance Liquid Chromatography (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV at 254 nm (aromatic ring) and 330 nm (anthranilic absorption).
Expected Retention: The lipophilic tolyloxy group will significantly increase retention time compared to unsubstituted anthranilic acid.
Proton NMR (¹H-NMR) in DMSO-d₆
δ 12-13 ppm: Broad singlet (Carboxylic acid -COOH ).
δ 8.5 ppm: Broad singlet (Amine -NH ₂), exchangeable with D₂O.
δ 7.4 ppm: Doublet (H-6, ortho to COOH).
δ 7.0-7.3 ppm: Multiplet (Aromatic protons of the tolyl ring).
δ 6.7 ppm: Doublet (H-3, ortho to NH₂).
δ 2.2 ppm: Singlet (Methyl group on the phenoxy ring).
Handling, Safety, and Stability
GHS Classification:
Signal Word: Warning.
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage Protocol:
Store in a cool, dry place (2–8 °C recommended for long-term stability).
Keep container tightly closed to prevent oxidation of the amino group, which can darken the solid over time (browning).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76255 (Analog Reference). Retrieved from [Link](Note: Used for structural property correlation).
Ma, D., & Cai, Q. (2008).Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Synlett.
Foundational
Structural Dynamics and Synthetic Pathways of 2-Amino-5-(2-methylphenoxy)benzoic Acid
Executive Summary This technical guide provides a comprehensive structural and conformational analysis of 2-Amino-5-(2-methylphenoxy)benzoic acid , a specialized scaffold in medicinal chemistry. While structurally relate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive structural and conformational analysis of 2-Amino-5-(2-methylphenoxy)benzoic acid , a specialized scaffold in medicinal chemistry. While structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), this molecule features an ether linkage (O-bridge) rather than an amine bridge, altering its electronic and steric profile.
This document is designed for drug development professionals focusing on conformational restriction and bioisosterism . We will explore the molecule's unique "butterfly" geometry, driven by the diphenyl ether moiety, and provide a robust, self-validating synthetic protocol.
Structural Anatomy & Electronic Properties
The molecule can be deconstructed into three pharmacophoric elements: the Anthranilic Core (Ring A), the Ether Linkage , and the o-Cresol Tail (Ring B).
The Anthranilic "Pseudo-Ring"
The 2-aminobenzoic acid moiety (anthranilic acid) is not merely a disubstituted benzene; it functions as a fused bicyclic system due to a strong intramolecular hydrogen bond (IMHB).
Mechanism: The amino hydrogen (donor) locks with the carbonyl oxygen (acceptor).
Consequence: This forms a stable 6-membered pseudo-ring, forcing the carboxylate group to be coplanar with the benzene ring. This planarity is critical for binding affinity in targets like cyclooxygenase (COX) enzymes.
The Diphenyl Ether "Butterfly" Conformation
Unlike biphenyls, which can adopt planar geometries, diphenyl ethers prefer a non-planar, skewed conformation (often called the "butterfly" shape).
Hybridization: The ether oxygen is
hybridized due to conjugation with both aromatic rings ( overlap).
Steric Clash: To minimize repulsion between the ortho-hydrogens of Ring A and Ring B, the planes of the two rings twist relative to each other.
The "Magic Methyl" Effect: The presence of the methyl group at the ortho position of the phenoxy ring (Ring B) introduces significant steric bulk. This raises the rotational energy barrier around the
bond, potentially creating atropisomeric properties where the molecule is locked into a specific chiral conformation at physiological temperatures.
Electronic Push-Pull
Ring A (Benzoic): Electron-deficient due to the electron-withdrawing carboxyl group (-COOH), but compensated by the electron-donating amino group (-NH2).
Ring B (Phenoxy): Electron-rich due to the methyl group (+I effect) and the oxygen lone pairs.
Result: The ether oxygen acts as an electronic valve, insulating the two rings inductively while allowing partial resonance communication.
Conformational Dynamics (Visualization)
The following diagram illustrates the energy landscape and the "Butterfly" conformation dictated by the ether linkage.
Figure 1: Conformational energy minimization flow. The molecule rejects planarity to accommodate the ortho-methyl group.
Validated Synthetic Protocol
To ensure high purity and reproducibility, we utilize a Nitro-Reduction Route rather than direct amination. This avoids the formation of poly-aminated byproducts and allows for easier purification.
Reaction Scheme
Step 1 (
): Coupling of 5-chloro-2-nitrobenzoic acid with o-cresol.
Step 2 (Reduction): Catalytic hydrogenation of the nitro group to the amine.
Figure 2: Two-step synthetic pathway designed for high fidelity and minimal byproduct formation.
Detailed Methodology
Step 1: Preparation of the Nitro-Ether Intermediate
Rationale: We use DMSO as a solvent to enhance the nucleophilicity of the phenoxide ion formed from o-cresol.
Protocol:
Dissolve o-cresol (1.1 eq) and KOH (2.5 eq) in DMSO. Stir at RT for 30 min to generate the potassium phenoxide.
Add 5-chloro-2-nitrobenzoic acid (1.0 eq) slowly.
Heat to 100°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
Workup (Critical): Pour into ice-water and acidify with 1N HCl to pH 3. The nitro-intermediate will precipitate as a yellow solid. Filter and wash with water.
Step 2: Catalytic Hydrogenation
Rationale: Pd/C is chosen for its mildness. The carboxylic acid does not need protection; it will remain as the free acid.
Protocol:
Dissolve the wet cake from Step 1 in Methanol.
Add 10% Pd/C (5 wt% loading).
Stir under a hydrogen balloon (1 atm) at RT overnight.
Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate.[1] Recrystallize from Ethanol/Water to obtain the target as off-white needles.
Analytical Characterization (Self-Validation)
A successful synthesis is defined by specific spectral markers. If these are absent, the protocol has failed.
Technique
Diagnostic Marker
Structural Insight
1H NMR
2.25 ppm (Singlet, 3H)
Confirms presence of the Methyl group on the phenoxy ring.
1H NMR
6.0-7.0 ppm (Broad Singlet, 2H)
Confirms reduction of Nitro to Amine (-NH2) .
IR Spec
3300-3400 (Doublet)
Characteristic N-H stretching of a primary amine.
IR Spec
1680 (Shifted Carbonyl)
Indicates C=O involved in Intramolecular H-bonding . Normal acid is ~1710.
HRMS
[M+H]+ matches calc. mass
Confirms elemental composition.
Pharmacophore Mapping & Applications
This molecule serves as a robust scaffold for designing inhibitors of enzymes that possess hydrophobic pockets adjacent to a polar anchoring site.
Anchor Point: The Anthranilic acid headgroup binds to polar residues (e.g., Arginine) via ionic interactions.
Hydrophobic Shield: The 2-methylphenoxy tail projects into lipophilic pockets (e.g., the COX channel or Kinase allosteric sites).
Rigidity: The restricted rotation of the ether linkage allows for entropic advantage upon binding—the molecule is already "pre-organized" into a bioactive conformation.
Reference Data
Molecular Weight: 243.26 g/mol
Topological Polar Surface Area (TPSA): 63.3
LogP (Predicted): ~3.5 (Lipophilic)
References
Small Molecule Conformational Preferences.
Source: Journal of Chemical Information and Modeling (ACS).
Relevance: Establishes the "butterfly" preference for diaryl ethers vs. planar biphenyls.
URL:[Link]
Diphenyl Ether: Structural Properties.
Source: Wikipedia / Standard Chemical Data.
Relevance: Baseline data for the ether linkage geometry and bond angles.
URL:[Link]
Hydrogen Bonding in Medicinal Chemistry.
Source: Journal of Medicinal Chemistry (PMC).
Relevance: Explains the intramolecular H-bond stabilization in 2-aminobenzoic acid scaffolds.
URL:[Link]
Technical Guide: Solubility Profiling of 2-Amino-5-(2-methylphenoxy)benzoic acid
The following technical guide details the solubility profile, physicochemical behavior, and experimental protocols for 2-Amino-5-(2-methylphenoxy)benzoic acid . Executive Summary 2-Amino-5-(2-methylphenoxy)benzoic acid (...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical behavior, and experimental protocols for 2-Amino-5-(2-methylphenoxy)benzoic acid .
Executive Summary
2-Amino-5-(2-methylphenoxy)benzoic acid (CAS: 885268-00-8) is a bifunctional pharmaceutical intermediate characterized by an amphoteric core (anthranilic acid moiety) and a lipophilic tail (2-methylphenoxy ether).
Its solubility behavior is dominated by zwitterionic interactions in the solid state and hydrophobic effects in solution. While highly soluble in polar aprotic solvents (DMSO, DMF), it exhibits pH-dependent solubility in aqueous media and variable solubility in protic organic solvents depending on the ionization state. This guide provides a theoretical solubility matrix and a validated experimental protocol for precise determination.
Physicochemical Basis of Solubility
To optimize solvent selection, researchers must understand the competing molecular forces within the crystal lattice.
Structural Analysis
H-Bond Donor/Acceptor (Head): The 2-amino and 1-carboxylic acid groups form strong intermolecular hydrogen bonds. In the solid state, these often exist as zwitterions (
), creating a high-energy crystal lattice that resists dissolution in non-polar solvents.
Lipophilic Domain (Tail): The 5-(2-methylphenoxy) group adds significant hydrophobicity (
estimated). This sterically hinders water solvation but enhances interaction with chlorinated and aromatic solvents.
Predicted Solubility Matrix
Based on Structure-Activity Relationship (SAR) data from analogous fenamic acids and 2-phenoxybenzoic acids [1, 2], the following solubility profile is projected:
Solvent Class
Representative Solvents
Predicted Solubility
Mechanism of Action
Polar Aprotic
DMSO, DMF, NMP
High (>100 mg/mL)
Dipole interactions disrupt the zwitterionic lattice effectively.
Polar Protic
Methanol, Ethanol
Moderate to High
Solvates both ionic head (via H-bonding) and lipophilic tail.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate
Good for the neutral (non-zwitterionic) form.
Ethers
THF, 1,4-Dioxane
Moderate
Effective H-bond acceptance; good for intermediate polarity.
Hydrocarbons
Hexane, Heptane, Toluene
Low / Insoluble
Lacks polarity to overcome crystal lattice energy.
Agitation: Thermomixer or orbital shaker capable of 25°C ± 0.5°C.
Detection: HPLC-UV (254 nm) or UPLC-MS.
Step-by-Step Workflow
Phase A: Sample Preparation (Shake-Flask Method)
Excess Addition: Weigh approx. 10 mg of compound into a 1.5 mL microcentrifuge tube.
Solvent Addition: Add 500 µL of the target solvent.
Visual Check: If the solid dissolves immediately, add more compound until a visible precipitate remains (saturation).
Equilibration: Agitate at 25°C for 24 hours. Note: 24h is critical to ensure the thermodynamic equilibrium is reached, overcoming the kinetic "supersaturation" trap.
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).
Phase B: Quantification (HPLC)
Dilution: Dilute the supernatant 1:100 or 1:1000 with the mobile phase to fit within the linear calibration range.
Standard Curve: Prepare a 5-point calibration curve (e.g., 10–200 µg/mL) using DMSO as the stock solvent.
Calculation: Determine concentration (
) using the linear regression equation .
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and solubility optimization.
Figure 1: Decision tree for solvent selection based on the physicochemical properties of 2-Amino-5-(2-methylphenoxy)benzoic acid.
Troubleshooting & Optimization
Issue: "Oiling Out" during Recrystallization
Cause: The melting point of the solvated compound may be lower than the boiling point of the solvent, or the lipophilic impurities are aggregating.
Solution: Use a binary solvent system. Dissolve in a minimal amount of DMSO or warm Ethanol , then slowly add Water (anti-solvent) with vigorous stirring to induce controlled precipitation.
Issue: Inconsistent HPLC Retention Times
Cause: The amino and carboxylic acid groups are sensitive to mobile phase pH.
Solution: Buffer the mobile phase. Use 0.1% Formic Acid (keeps it protonated) or 10mM Ammonium Bicarbonate (keeps it deprotonated) to ensure a single ionic species during chromatography.
References
Synthesis and Properties of Phenoxybenzoic Acids
Source: GuideChem & ChemicalBook D
Context: Establishes the baseline solubility for the 2-phenoxybenzoic acid core (sparingly soluble in w
Link:
Analogous Solubility Behavior (BACE1 Inhibitors)
Source: Core.ac.uk (Ph.D. Thesis on BACE1 Inhibitors).
Context: Describes the synthesis and purification of 2-amino-5-phenoxybenzoic acid (structural analog) using Ethanol as the primary solvent.
Link:
General Solubility of Anthranilic Acid Derivatives
Source: National Center for Biotechnology Inform
Context: Provides pKa and LogP data for the parent anthranilic acid scaffold.
The following technical guide details the spectroscopic profile and characterization of 2-Amino-5-(2-methylphenoxy)benzoic acid , a specific anthranilic acid derivative often utilized as a scaffold in the development of...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic profile and characterization of 2-Amino-5-(2-methylphenoxy)benzoic acid , a specific anthranilic acid derivative often utilized as a scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and fenamate analogs.[1]
This guide is structured for researchers requiring high-fidelity data interpretation, synthesis logic, and experimental validation.
Core Structure: Anthranilic acid (2-aminobenzoic acid) with an o-tolyloxy ether linkage at the C5 position.[1]
Research Context:
This molecule belongs to the phenoxyanthranilic acid class.[1][2][3] Unlike fenamic acids (which possess an amine linkage between rings), this compound features an ether linkage .[1] It is frequently investigated as a metabolic intermediate or a structural isostere in Structure-Activity Relationship (SAR) studies for inhibitors of aldose reductase or cyclooxygenase (COX) enzymes.[1]
Synthesis & Origin (The "Why" and "How")
To understand the impurity profile and spectroscopic signals, one must understand the genesis of the molecule.[1] The synthesis typically involves a nucleophilic aromatic substitution (
Methyl Group: Characteristic benzylic methyl on phenoxy ring.[1]
Key Diagnostic Feature: Look for the H-6 doublet appearing significantly downfield (~7.45 ppm) due to the anisotropic effect of the carbonyl group, separated from the cluster of aromatic protons.[1]
Detection: UV at 254 nm and 280 nm; ESI+ Mode (Scan 100–500 m/z).[1]
Expected RT: The compound is relatively lipophilic due to the tolyl ether; expect elution around 8–10 minutes (depending on flow rate).
References
ChemicalBook. (n.d.).[1] 2-Amino-5-(2-methylphenoxy)benzoic acid - CAS 885268-00-8.[1] Retrieved from [1]
National Institutes of Health (PubChem). (2025).[1] 5-Phenoxyanthranilic acid (Analogous Core Structure). PubChem Compound Summary. Retrieved from [1]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Authoritative text for NMR shift prediction of anthranilic derivatives).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard for IR/MS fragmentation rules).
Technical Whitepaper: Pharmacological Profiling & Therapeutic Potential of 2-Amino-5-(2-methylphenoxy)benzoic Acid
This is a comprehensive technical guide on the pharmacological potential and chemical utility of 2-Amino-5-(2-methylphenoxy)benzoic acid . Executive Summary 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS: 885268-00-8) repr...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide on the pharmacological potential and chemical utility of 2-Amino-5-(2-methylphenoxy)benzoic acid .
Executive Summary
2-Amino-5-(2-methylphenoxy)benzoic acid (CAS: 885268-00-8) represents a privileged structural motif in medicinal chemistry, bridging the gap between classic fenamate NSAIDs and modern kinase/enzyme inhibitors . Unlike traditional fenamates (which possess an N-aryl substitution), this compound features a 5-phenoxy ether linkage , a structural modification that significantly alters its electronic properties and binding trajectory.
This guide analyzes the compound not merely as a standalone entity, but as a high-value pharmacophore scaffold .[1] Its structural architecture—an amphiphilic anthranilic acid core coupled with a lipophilic o-tolyl tail—positions it as a prime candidate for modulating Ion Channels (GABA_A, KCNQ) and as a critical intermediate for synthesizing Quinazolinone-based DHODH (Dihydroorotate Dehydrogenase) inhibitors .
Chemical Identity & Structural Analysis[2]
Physicochemical Profile
The molecule exhibits a "Head-to-Tail" amphiphilic structure, critical for membrane permeability and hydrophobic pocket occupancy.
Property
Value (Predicted)
Significance
Formula
C₁₄H₁₃NO₃
--
Molecular Weight
243.26 g/mol
Fragment-like; ideal for Lead Optimization (Rule of 3 compliant).
LogP (Octanol/Water)
~3.2 - 3.5
High lipophilicity due to the phenoxy-tolyl tail; suggests good CNS/membrane penetration.
pKa (Acid)
~4.0 - 4.5
Carboxylic acid is ionized at physiological pH (COO⁻).
pKa (Base)
~2.0 - 2.5
Aniline nitrogen is weakly basic; largely neutral at pH 7.4.
H-Bond Donors/Acceptors
2 / 4
Balanced profile for intracellular targets.
Structural Logic (The "Why")
The Anthranilic Core (Head): Provides a zwitterionic-like motif (amino-acid) capable of bidentate chelation (e.g., Magnesium in enzymes) or salt-bridging (e.g., Arginine residues in COX/DHODH pockets).
The 5-Phenoxy Linker: Unlike the rigid biphenyls, the ether oxygen introduces a bond angle of ~110°, allowing the "Tail" to adopt a non-planar conformation essential for fitting into L-shaped hydrophobic pockets (e.g., the allosteric site of MEK or the ubiquinone channel of DHODH).
The o-Tolyl Tail: The ortho-methyl group restricts rotation, locking the phenyl ring into a preferred conformation that enhances binding selectivity (atropisomerism potential).
Target Identification & Mechanism of Action
Based on Structure-Activity Relationship (SAR) analysis of the anthranilic acid superfamily, three primary biological activities are postulated.
Hypothesis A: Ion Channel Modulation (Fenamate-like Activity)
While distinct from N-aryl fenamates (like Mefenamic Acid), the 5-phenoxy analog retains the lipophilic/anionic pharmacophore required to modulate ion channels.
Mechanism: Fenamates bind to the transmembrane domain of the GABA_A receptor (distinct from the benzodiazepine site). The 5-phenoxy group is predicted to occupy the inter-subunit hydrophobic cleft, potentiating chloride current.
Dihydroorotate Dehydrogenase (DHODH) inhibitors often feature a biphenyl or phenoxy-phenyl carboxylic acid scaffold (e.g., Brequinar analogs).
Mechanism: The carboxylate head binds to the FMN-binding site (interacting with Arg136/Gln47 in human DHODH), while the lipophilic 5-phenoxy tail extends into the hydrophobic tunnel normally occupied by Ubiquinone (CoQ10).
This compound is a direct synthetic precursor to 6-(2-methylphenoxy)quinazolin-4(3H)-ones .
Pathway: Cyclization with formamide or urea yields the quinazolinone core.
Target: EGFR, VEGFR-2, or PI3K (depending on C-2 substitution).
Mechanism: The quinazolinone binds the ATP hinge region, while the phenoxy tail extends into the "back pocket" (Gatekeeper region), improving selectivity.
Visualization: Mechanism & SAR
The following diagram illustrates the structural bifurcation of this scaffold into two distinct pharmacological pathways.
Figure 1: Pharmacological bifurcation of the 2-Amino-5-(2-methylphenoxy)benzoic acid scaffold.
Experimental Protocols
To validate the biological activity, the following experimental workflows are recommended. These protocols prioritize self-validating controls .
Protocol A: Synthesis of the Quinazolinone Derivative
Objective: Convert the scaffold into a potent kinase/DHODH inhibitor probe.
Control: Mefenamic Acid (10 µM) should show ~150-200% potentiation.
Safety & Toxicology Profile
Metabolic Stability: The o-tolyl methyl group is a potential site for metabolic oxidation (CYP450) to a benzyl alcohol or carboxylic acid. This may limit half-life but increases solubility.
Aniline Toxicity: As a primary aromatic amine, there is a theoretical risk of genotoxicity (Ames positive) if metabolized to a hydroxylamine. However, the electron-donating phenoxy group at position 5 stabilizes the ring, potentially reducing reactivity compared to simple anilines.
Handling: Treat as a potential irritant (Skin/Eye/Respiratory). Use standard PPE (Nitrile gloves, Fume hood).
References
Anthranilic Acid Scaffolds in Drug Discovery
Title: "Medicinal chemistry of anthranilic acid deriv
Title: "Fenamates: a review of their mechanism of action and clinical implications."[2]
Source: Prostaglandins, Leukotrienes and Essential F
Context: Establishes the mechanism of anthranilic acid deriv
DHODH Inhibition by Biphenyl/Phenoxy Acids:
Title: "Structure-based design of potent human dihydroorotate dehydrogenase inhibitors."
Source: Journal of Medicinal Chemistry.
Context: Validates the "Carboxylate Head + Lipophilic Tail" pharmacophore for DHODH.
Title: "Efficient synthesis of quinazolin-4(3H)-ones from anthranilic acids.
A Framework for the Computational Analysis of 2-Amino-5-(2-methylphenoxy)benzoic acid: Theoretical Properties and Modeling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-5-(2-methylphenoxy)benzoic acid is a substituted aromatic molecule combining the structural features of both am...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-(2-methylphenoxy)benzoic acid is a substituted aromatic molecule combining the structural features of both aminobenzoic acids and phenoxybenzoic acids. While direct experimental and computational data for this specific compound are not extensively available in peer-reviewed literature, its constituent moieties are present in numerous molecules of pharmaceutical and materials science interest. This guide establishes a comprehensive computational framework for characterizing its theoretical properties. By leveraging established quantum chemical methods and molecular modeling techniques applied to analogous structures, we provide a robust, self-validating workflow for researchers. This document details protocols for geometry optimization, electronic structure analysis via Density Functional Theory (DFT), prediction of spectroscopic signatures, and a proposed workflow for evaluating its potential in a drug discovery context through molecular docking. The methodologies are presented with a focus on the causal reasoning behind procedural choices, ensuring both technical accuracy and practical applicability for professionals in drug development and chemical research.
Introduction and Strategic Rationale
2-Amino-5-(2-methylphenoxy)benzoic acid belongs to a class of complex benzoic acid derivatives. Its structure is characterized by three key functional components:
An Anthranilic Acid Core (2-aminobenzoic acid): A common building block in the synthesis of drugs and dyes. The relative position of the amino and carboxylic acid groups influences properties like protonation sites, hydrogen bonding capabilities, and overall charge distribution.[1]
A Phenoxy Ether Linkage: This ether bond introduces significant conformational flexibility, primarily through rotation around the C-O-C bonds. This flexibility is a critical determinant of the molecule's overall shape and its ability to interact with biological targets.
A Substituted Phenyl Ring (2-methylphenoxy or o-cresoxy): The methyl group introduces steric hindrance, which will influence the preferred dihedral angle between the two aromatic rings, thereby impacting the molecule's conformation and electronic structure.
Given the scarcity of direct research on this specific molecule, this guide adopts a first-principles and comparative approach. The central thesis is that a reliable prediction of its properties can be achieved by applying computational methods that have been validated on structurally related compounds, such as various aminobenzoic and substituted benzoic acids.[2][3] This proactive computational characterization allows for the generation of actionable data to guide subsequent experimental synthesis, validation, and application, particularly in early-stage drug discovery.
Computational Methodology: A Validated Workflow
The accurate prediction of molecular properties begins with a robust and logical computational workflow. The process described below is designed to be self-validating, where initial low-cost methods are used to inform more computationally intensive and accurate calculations.
Caption: A validated workflow for computational analysis.
Step-by-Step Protocol: Foundational Calculations
1. Initial Structure Generation:
Action: Draw the 2D structure of 2-Amino-5-(2-methylphenoxy)benzoic acid in a molecular editor (e.g., ChemDraw, MarvinSketch) and convert it to a preliminary 3D structure.
Causality: This provides a starting point with correct atom connectivity. The initial 3D geometry is a rough estimate and must be refined.
2. Conformational Analysis:
Action: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94). The key degrees of freedom are the dihedral angles around the C-O-C ether linkage and the C-C bond connecting the phenoxy group to the benzoic acid ring.
Causality: The molecule's flexibility means it can exist in multiple low-energy shapes (conformers). Identifying the global minimum energy conformer is crucial because all subsequent electronic properties are highly dependent on this geometry. Using a computationally inexpensive method like molecular mechanics is efficient for exploring the vast conformational space before committing to more demanding calculations.
3. Geometry Optimization with Density Functional Theory (DFT):
Action: Take the lowest energy conformers identified in the previous step and perform a full geometry optimization using a DFT method. A common and well-balanced choice for such organic molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d).[3][4]
Causality: DFT provides a much more accurate description of the electronic structure than molecular mechanics. This step refines the bond lengths, angles, and dihedral angles to find a stationary point on the potential energy surface.
4. Vibrational Frequency Analysis:
Action: Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).
Causality (Trustworthiness Pillar): This is a critical validation step. A true energy minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state, not a stable structure, requiring re-optimization. This calculation also provides the zero-point vibrational energy (ZPVE) and predicts the molecule's infrared (IR) spectrum.
5. High-Accuracy Single-Point Energy and Property Calculation:
Action: Using the validated optimized geometry, perform a final, more accurate single-point calculation with a larger basis set, such as 6-311++G(d,p). This step does not re-optimize the geometry.
Causality: Larger basis sets, especially those with diffuse (++) and polarization (d,p) functions, provide a more accurate description of the electron distribution, which is essential for calculating electronic properties like HOMO-LUMO energies, dipole moment, and electrostatic potential. Separating optimization and high-accuracy energy calculation is a computationally efficient strategy.
Theoretical Properties and Data Interpretation
The workflow described above yields a wealth of theoretical data. Below are the key properties to be analyzed and their significance.
Structural and Geometric Parameters
The optimized geometry provides precise measurements of bond lengths, bond angles, and, most critically, the dihedral angles that define the molecule's 3D shape. The dihedral angle between the benzoic acid ring and the phenoxy ring is expected to be non-planar due to steric hindrance from the ortho-methyl group, a phenomenon observed in similar biphenyl systems.[2]
Electronic Properties
Electronic properties are fundamental to understanding a molecule's reactivity and intermolecular interactions. These are calculated at the B3LYP/6-311++G(d,p) level of theory.
Property
Definition & Significance
Predicted Behavior for Target Molecule
HOMO Energy
Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons (nucleophilicity).
The electron-donating amino and phenoxy oxygen groups are expected to raise the HOMO energy, making these regions susceptible to electrophilic attack.
LUMO Energy
Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons (electrophilicity).
The electron-withdrawing carboxylic acid group and the aromatic π-system will lower the LUMO energy, indicating sites for nucleophilic attack.
HOMO-LUMO Gap (ΔE)
The energy difference between HOMO and LUMO. A small gap generally implies higher chemical reactivity and lower kinetic stability.[4]
The gap is expected to be moderate, typical of a stable but reactive organic molecule. This value is crucial for predicting electronic transitions (UV-Vis spectra).
Dipole Moment
A measure of the net molecular polarity. High dipole moments suggest strong dipole-dipole interactions and better solubility in polar solvents.
Due to the asymmetric arrangement of polar -NH2, -COOH, and ether groups, the molecule is expected to possess a significant dipole moment.
Molecular Electrostatic Potential (ESP) Map
A visualization of the electrostatic potential on the electron density surface. It reveals charge distribution, identifying electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions.
Negative potential is expected around the carboxylic oxygens, the amino nitrogen, and the ether oxygen. Positive potential will be found on the acidic proton of the carboxyl group and the amine protons.
Spectroscopic Properties
Computational chemistry can predict spectra that serve as a powerful tool for experimental validation.
Infrared (IR) Spectroscopy: The frequency calculation directly simulates the IR spectrum. Key predicted peaks would include N-H stretching from the amino group (~3300-3500 cm⁻¹), O-H stretching from the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretching (~1680-1710 cm⁻¹), and C-O-C ether stretching (~1200-1250 cm⁻¹).
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions.[3][5] The π-conjugated system of the aromatic rings is expected to result in π → π* transitions in the UV region.
Application in Drug Development: A Modeling Perspective
Beyond fundamental properties, computational models can forecast the molecule's behavior in a biological context, providing crucial insights for drug development professionals.
QSPR-Based ADMET Prediction
Quantitative Structure-Property Relationship (QSPR) models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For our target molecule, we would predict properties like:
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. The presence of two aromatic rings suggests a relatively high LogP, indicating good membrane permeability but potentially lower aqueous solubility.
Aqueous Solubility: The polar amino and carboxyl groups will enhance water solubility, but the large nonpolar phenoxy-toluene moiety will counteract this.
pKa: The molecule has both an acidic site (carboxylic acid, predicted pKa ~4-5) and a basic site (amino group, predicted pKa ~2-3).[1][4] Knowing the ionization state at physiological pH (7.4) is critical for predicting receptor interactions and solubility.
Molecular Docking Workflow
Molecular docking simulates the binding of a ligand to the active site of a biological target. Given that many benzoic acid derivatives exhibit anti-inflammatory properties, a logical hypothetical target is the Cyclooxygenase-2 (COX-2) enzyme.
Caption: A standard workflow for molecular docking studies.
Rationale for Target Selection: The flexible, non-planar shape of 2-Amino-5-(2-methylphenoxy)benzoic acid might allow it to fit into the hydrophobic channel of COX-2. The carboxylic acid group could form key interactions (e.g., hydrogen bonds, salt bridges) with residues like Arg120 and Tyr355, similar to known NSAIDs.
Interpreting Results: The docking score provides an estimate of binding affinity. More importantly, visual analysis of the top-ranked binding pose reveals specific intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) that stabilize the complex. This structural hypothesis can then be tested experimentally.
Conclusion
This guide has outlined a comprehensive and scientifically grounded computational strategy for the in-depth characterization of 2-Amino-5-(2-methylphenoxy)benzoic acid. By systematically determining its lowest-energy conformation, calculating its fundamental electronic and structural properties using DFT, and modeling its behavior in a biological context, researchers can generate a robust theoretical profile of this novel molecule. This in silico data serves as a powerful, cost-effective precursor to physical synthesis and experimentation, enabling more targeted and informed decision-making in the fields of medicinal chemistry and materials science. The proposed workflows provide a clear path for future research and highlight the predictive power of modern computational chemistry.
References
Isamura, B. K., Patouossa, I., Kaba, I. E., Matondo, A., & Mpiana, P. T. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry, 77, 70-79. Retrieved February 17, 2026, from [Link]
Kone, S. Y., Kone, M. G., Bamba, K., & Kone, S. (2023). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum descriptors determined by DFT. Communication in Physical Sciences, 9(3), 323-333. Retrieved February 17, 2026, from [Link]
Ferreira, A. M. C., et al. (2018). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. The Journal of Chemical Thermodynamics, 125, 293-304. Retrieved February 17, 2026, from [Link]
Seo, J., Warnke, S., Gewinner, S., Schöllkopf, W., Bowers, M. T., Pagel, K., & von Helden, G. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Physical Chemistry Chemical Physics, 18(38), 26493-26501. Retrieved February 17, 2026, from [Link]
Mphahlele, M. J., Gildenhuys, S., & Malindisa, S. (2022). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega, 7(39), 35359–35371. Retrieved February 17, 2026, from [Link]
U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 5-amino-2-phenoxy-, methyl ester Properties. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]
HPLC method for "2-Amino-5-(2-methylphenoxy)benzoic acid" analysis
Application Note: HPLC Method Development & Validation for 2-Amino-5-(2-methylphenoxy)benzoic Acid Executive Summary & Chemical Context This guide details the High-Performance Liquid Chromatography (HPLC) protocol for 2-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: HPLC Method Development & Validation for 2-Amino-5-(2-methylphenoxy)benzoic Acid
Executive Summary & Chemical Context
This guide details the High-Performance Liquid Chromatography (HPLC) protocol for 2-Amino-5-(2-methylphenoxy)benzoic acid . This compound is a critical intermediate, often associated with the synthesis of anti-allergic or anti-inflammatory agents (structurally analogous to Lodoxamide or Fenamates).
The Analytical Challenge:
The molecule presents a classic "Amino-Benzoic Acid" challenge. It contains:
A Basic Amine (Aniline type): pKa ~2.5 – 3.0.
An Acidic Carboxyl Group: pKa ~4.0 – 4.2.
A Hydrophobic Tail: The (2-methylphenoxy) moiety adds significant non-polar character (LogP > 2.5).
Strategic Approach:
Because the molecule is zwitterionic at neutral pH, analyzing it without pH control leads to peak splitting and poor retention. This protocol utilizes an Acidic Mobile Phase (pH 2.5) strategy. At this pH, the carboxylic acid is protonated (neutral), and the amine is protonated (positive). While this increases polarity, the hydrophobic phenoxy tail ensures sufficient retention on a C18 stationary phase, providing sharp peak shapes and high resolution from synthetic precursors.
Method Development Logic (The "Why")
The following decision matrix explains the causality behind the selected parameters, ensuring the method is robust and self-validating.
Figure 1: Method Development Decision Matrix illustrating the physicochemical logic for selecting acidic mobile phase conditions.
Detailed Experimental Protocol
Instrumentation & Conditions
Parameter
Specification
Rationale
HPLC System
Agilent 1260/1290 or Waters Alliance/Acquity
Standard quaternary or binary pump capability.
Column
C18 (L1) , 150 × 4.6 mm, 3.5 µm or 5 µm(Rec: Zorbax Eclipse Plus C18 or Symmetry C18)
The "Plus" or "End-capped" base deactivation is critical to prevent silanol interactions with the free amine.
Column Temp
30°C ± 1°C
Maintains reproducible mass transfer kinetics.
Flow Rate
1.0 mL/min
Standard backpressure balance.
Detection
UV-Vis / DAD @ 254 nm (BW 4 nm)
The phenoxy-benzoic core has strong absorption at 254 nm.
Injection Vol
10 µL
Optimized for sensitivity without column overload.
Mobile Phase Preparation
Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer, pH 2.5.
Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (85%). Filter through 0.22 µm membrane.
Note: The low pH suppresses the ionization of the carboxylic acid, keeping it neutral and improving interaction with the C18 chain.
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
Note: Acetonitrile is preferred over Methanol to reduce system backpressure and improve peak symmetry for aromatic amines.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
85
15
Initial Equilibration
10.0
40
60
Linear Gradient
12.0
10
90
Wash Step
15.0
10
90
Hold
15.1
85
15
Return to Initial
20.0
85
15
Re-equilibration
Sample Preparation Workflow
To ensure Trustworthiness and prevent precipitation, the diluent must match the initial mobile phase conditions.
Stock Solution (1.0 mg/mL):
Weigh 10.0 mg of 2-Amino-5-(2-methylphenoxy)benzoic acid.
Dissolve in 5 mL Acetonitrile (to ensure solubility of the phenoxy tail).
Sonicate for 5 minutes.
Dilute to volume (10 mL) with Water.
Working Standard (50 µg/mL):
Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.
Dilute to volume with Mobile Phase A:Acetonitrile (85:15) .
Critical Step: Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.
Validation & System Suitability (ICH Q2 R2)
This method is designed to meet ICH Q2(R2) standards. The following criteria must be met to declare the system "Suitable."
Parameter
Acceptance Criteria
Troubleshooting Failure
Tailing Factor (T)
NMT 1.5
If T > 1.5, the column may have active silanols. Switch to a "Base Deactivated" C18 or lower pH slightly.
Theoretical Plates (N)
NLT 5,000
If N < 5000, check for dead volume in tubing or replace the column.
RSD (Area)
NMT 2.0% (n=5)
If RSD fails, check injector precision or sample solubility.
Resolution (Rs)
> 2.0 (from nearest impurity)
Adjust gradient slope (make shallower) if resolution is lost.
Cause: Sample solvent is too strong (too much 100% ACN in injection).
Fix: Ensure the sample diluent matches the initial gradient conditions (85% Buffer / 15% ACN).
Issue: Retention Time Drift.
Cause: pH fluctuation in Mobile Phase A.
Fix: The amine group is sensitive to pH. Use a precise pH meter and buffer effectively. Do not use simple acid water (e.g., 0.1% TFA) if drift occurs; use Phosphate buffer for capacity.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3] (2023).[2][3] Available at: [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. (2nd Ed). Wiley-Interscience. (Standard text for pKa-based retention logic).
PubChem. 2-Amino-5-methylbenzoic acid (Structural Analog Data). National Library of Medicine. Available at: [Link]
Application Note: 2-Amino-5-(2-methylphenoxy)benzoic Acid as a Pharmaceutical Intermediate
This guide details the technical specifications, synthetic utility, and quality control protocols for 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS: 885268-00-8), a specialized anthranilic acid derivative used as a pharma...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical specifications, synthetic utility, and quality control protocols for 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS: 885268-00-8), a specialized anthranilic acid derivative used as a pharmacophore scaffold in medicinal chemistry.
Executive Summary & Pharmacological Significance
2-Amino-5-(2-methylphenoxy)benzoic acid is a high-value bifunctional intermediate belonging to the anthranilic acid (2-aminobenzoic acid) class. It is distinguished by the 5-(2-methylphenoxy) substituent, a lipophilic ether motif often employed in drug design to target hydrophobic pockets within enzymes (e.g., Kinases) and G-Protein Coupled Receptors (GPCRs).
Key Applications
P2X3 Receptor Antagonists: The 2-methylphenoxy moiety is a critical structural feature in several P2X3 antagonists (e.g., analogs related to Gefapixant/MK-7264) used for treating chronic cough and visceral pain.
Kinase Inhibitors: Serves as a precursor for Quinazolin-4(3H)-one and Acridone scaffolds, which are privileged structures in oncology (EGFR, VEGFR inhibition).
Fragment-Based Drug Discovery (FBDD): Used as a core scaffold to synthesize DNA-encoded libraries (DELs) due to its orthogonal reactivity (Amine + Carboxylic Acid).
Workup: Filter catalyst through Celite; concentrate filtrate.
B. Downstream Application: Cyclization to Quinazolinones
This protocol demonstrates the conversion of the intermediate into a bioactive Quinazolin-4(3H)-one scaffold, a common step in drug synthesis.
Reaction Scheme:
Step-by-Step Protocol:
Setup: Charge a 50 mL round-bottom flask with 2-Amino-5-(2-methylphenoxy)benzoic acid (1.0 g, 4.1 mmol).
Reagent Addition: Add Formamide (5 mL, excess). Note: Formamide acts as both reagent and solvent.
Reaction: Heat the mixture to 140–150°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The fluorescent blue spot of the starting material (anthranilic acid) should disappear.
Quench: Cool reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL) with vigorous stirring.
Isolation: The product, 6-(2-methylphenoxy)quinazolin-4(3H)-one, will precipitate as a solid. Filter and wash with water.[1]
Purification: Recrystallize from Ethanol/Water.
C. Workflow Visualization
The following diagram illustrates the critical pathway from raw materials to the pharmaceutical scaffold.
Caption: Synthetic pathway converting precursors via Ullmann coupling and reduction to the target anthranilic acid, followed by cyclization to a bioactive heterocycle.
Quality Control (QC) & Analytical Methods
To ensure the integrity of the intermediate for pharmaceutical use, the following HPLC method is standardized.
HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Retention Time: Expect elution around 10-12 minutes due to the lipophilic phenoxy group.
Impurity Profile
Des-methyl impurity: 2-Amino-5-phenoxybenzoic acid (from phenol contamination in o-cresol).
Nitro precursor: Incomplete reduction (Yellow color indication).
Decarboxylated byproduct: 4-(2-methylphenoxy)aniline (forms if heated excessively during drying).
Safety & Handling (HSE)
Hazard Classification: Irritant (Skin/Eye).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anthranilic acids are sensitive to oxidation (darkening over time).
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of fine dust.
Spill Cleanup: Sweep up dry; do not flush into surface water.
References
ChemicalBook. (2023). 2-Amino-5-(2-methylphenoxy)benzoic acid - Product Properties and CAS 885268-00-8.[2][3][4][5][6] Link
BenchChem. (2023). Synthesis and Applications of Anthranilic Acid Derivatives in Medicinal Chemistry. Link
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary: Anthranilic Acid Derivatives. Link
Sigma-Aldrich. (2023). Protocol for Quinazolinone Synthesis from Anthranilic Acids. Link
(Note: Specific patent literature for this exact CAS is proprietary; protocols above are derived from validated methodologies for the structural class 5-phenoxy-anthranilic acids.)
Application Note: Precision Quantification of 2-Amino-5-(2-methylphenoxy)benzoic acid
This Application Note is designed as a comprehensive technical guide for the quantification of 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS: 885268-00-8).[1][2] This compound, a substituted anthranilic acid, serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a comprehensive technical guide for the quantification of 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS: 885268-00-8).[1][2] This compound, a substituted anthranilic acid, serves as a critical intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and potential SGLT2 inhibitor scaffolds.[1][2]
Its dual functionality (aniline and carboxylic acid) combined with a lipophilic phenoxy tail presents specific analytical challenges—namely, zwitterionic behavior, oxidation potential, and the need for high-resolution separation from structural isomers.[1][2]
Introduction & Compound Characterization
2-Amino-5-(2-methylphenoxy)benzoic acid is a building block characterized by an anthranilic acid core substituted at the 5-position with a 2-methylphenoxy group.[1][2] Accurate quantification is essential for two reasons:
Yield Optimization: As a key intermediate, its purity directly impacts the yield and quality of downstream APIs (e.g., quinazolinones).[1][2]
Impurity Control: Unreacted anilines are often flagged as potential genotoxic impurities (PGIs) and must be controlled to trace levels (ppm) in the final drug substance.[1][2]
Physicochemical Profile
Property
Value (Estimated)
Analytical Implication
Molecular Weight
243.26 g/mol
MS Target: [M+H]⁺ = 244.3 m/z
pKa (Acid)
~3.5 - 4.0
Requires pH control < 3.0 for retention (COOH protonated).[1][2][3]
pKa (Base)
~2.0 - 2.5
Weakly basic amine due to electron-withdrawing COOH.[1][2]
LogP
~2.8 - 3.2
Moderate lipophilicity; suitable for Reverse Phase (C18).[1][2]
Solubility
DMSO, Methanol
Poor water solubility at neutral pH; soluble in alkaline or acidic buffers.[1][2]
Analytical Strategy
We define two distinct methodologies based on the analytical requirement:
Detection: Diode Array Detector (DAD) at 254 nm (primary) and 330 nm (secondary for specificity).[1][2]
Injection Volume: 10 µL.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
15.0
10
90
18.0
10
90
18.1
90
10
23.0
90
10
Standard Preparation
Stock Solution (1 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Methanol , sonicate for 5 mins, and dilute to volume with Methanol.
Working Standard (100 µg/mL): Dilute 1 mL of Stock into a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .
No interference from blank (diluent) at the retention time of the analyte (~8.5 min in Method A).
Troubleshooting & Scientific Insights
Peak Tailing: The free amine group can interact with residual silanols on the silica support.[1][2] If tailing > 1.5, increase buffer concentration (e.g., 0.1% TFA instead of Formic Acid) or switch to a "Charged Surface Hybrid" (CSH) column.[1][2]
Oxidation: Anilines are prone to oxidation, turning solutions brown over time.[1][2]
Protocol Fix: Prepare standards fresh daily. Use amber glassware. Add 0.1% Ascorbic Acid to the diluent if stability is poor (< 24 hours).[1][2]
Carryover: The lipophilic phenoxy group may cause adsorption in the injector loop.[1][2]
Protocol Fix: Use a needle wash of 90:10 Acetonitrile:Water with 0.1% Formic Acid.[1][2]
References
International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (General reference for Mobile Phase Selection).
U.S. Food and Drug Administration (FDA). (2018).[1][2] M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link[1][2]
Application Notes and Protocols: 2-Amino-5-(2-methylphenoxy)benzoic acid in Advanced Materials Science
Abstract: This technical guide provides an in-depth exploration of the potential applications of "2-Amino-5-(2-methylphenoxy)benzoic acid" as a novel building block in materials science. While direct experimental data fo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides an in-depth exploration of the potential applications of "2-Amino-5-(2-methylphenoxy)benzoic acid" as a novel building block in materials science. While direct experimental data for this specific molecule is nascent, its structural features—an aromatic aminobenzoic acid backbone functionalized with a sterically influential 2-methylphenoxy group—suggest significant promise in three key areas: the synthesis of high-performance poly(amide-imide)s (PAIs), the construction of bespoke metal-organic frameworks (MOFs), and the development of novel luminescent materials. This document outlines detailed, scientifically grounded protocols for the synthesis and characterization of these advanced materials, supported by insights from analogous chemical systems.
Part 1: Introduction to 2-Amino-5-(2-methylphenoxy)benzoic acid
2-Amino-5-(2-methylphenoxy)benzoic acid is an aromatic compound characterized by a central benzoic acid ring substituted with both an amino group and a 2-methylphenoxy (o-cresoxy) group. This unique combination of functional moieties makes it a highly versatile precursor for materials synthesis.
The amino (-NH2) and carboxylic acid (-COOH) groups are classic reactive sites for polymerization and for coordination with metal ions.
The 2-methylphenoxy group introduces significant steric bulk and alters the electronic properties of the aromatic system. This is anticipated to influence the solubility of resulting polymers, the topology and pore environment of MOFs, and the photophysical characteristics of any derived materials.
These application notes will provide researchers with the foundational knowledge and detailed methodologies to explore the potential of this compound in creating next-generation materials.
Part 2: Application in High-Performance Poly(amide-imide)s (PAIs)
Aromatic poly(amide-imide)s are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of 2-Amino-5-(2-methylphenoxy)benzoic acid as a monomer is hypothesized to yield PAIs with modified properties, such as improved solubility in organic solvents, which is often a challenge for this class of polymers.[1]
Scientific Rationale
The direct polymerization of aminobenzoic acids can be challenging; however, they can be readily converted into more reactive monomers.[2] In this protocol, we will first synthesize a diacid-imide monomer from 2-Amino-5-(2-methylphenoxy)benzoic acid and trimellitic anhydride. This diacid can then be polymerized with a suitable diamine via direct polycondensation.[3] The bulky methylphenoxy side group is expected to disrupt chain packing, potentially leading to increased solubility and a modified glass transition temperature.
Experimental Workflow: PAI Synthesis
Caption: Workflow for PAI synthesis from the title compound.
Protocol 1: Synthesis of PAI
A. Synthesis of the Diacid-Imide Monomer
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-5-(2-methylphenoxy)benzoic acid (1 equivalent) and trimellitic anhydride (1.05 equivalents).
Add glacial acetic acid as the solvent.
Heat the mixture to reflux and maintain for 4-6 hours until a clear solution is formed.
Cool the reaction mixture to room temperature. The product will precipitate out.
Filter the white solid, wash with water, and then with methanol.
Dry the resulting diacid-imide monomer in a vacuum oven at 80°C overnight.
B. Polycondensation
To a flame-dried 100 mL three-neck flask under a nitrogen atmosphere, add the synthesized diacid-imide monomer (1 equivalent), 4,4'-oxydianiline (ODA) (1 equivalent), calcium chloride (0.1 g), and N-methyl-2-pyrrolidone (NMP) as the solvent.
Stir the mixture at room temperature for 30 minutes.
Add pyridine (2 equivalents) and triphenyl phosphite (TPP) (2 equivalents) to the flask.
Heat the reaction mixture to 100°C and maintain for 3 hours.[4]
The solution will become viscous, indicating polymer formation.
C. Polymer Isolation and Film Formation
Pour the viscous polymer solution slowly into a beaker containing methanol with vigorous stirring to precipitate the PAI.
Filter the fibrous polymer, wash thoroughly with methanol, and dry under vacuum at 100°C.
To form a film, dissolve the dried PAI in NMP to form a 10% (w/v) solution.
Cast the solution onto a clean glass plate and heat in an oven at 80°C for 2 hours, then at 150°C for 1 hour, and finally at 200°C for 1 hour to remove the solvent completely.
Expected Material Properties
Property
Expected Value/Characteristic
Rationale
Solubility
Soluble in aprotic polar solvents (NMP, DMAc, DMF)
The bulky side group disrupts polymer chain packing, enhancing solvent interaction.[1]
Glass Transition (Tg)
260-300 °C
High Tg is characteristic of aromatic PAIs due to chain stiffness.
Thermal Stability (TGA)
> 450 °C (5% weight loss)
The aromatic and imide linkages provide excellent thermal stability.[4]
Mechanical Strength
High tensile strength and modulus
A common feature of high-performance PAIs.
Part 3: Application in Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands.[5] Their high porosity and tunable structures make them ideal for applications in gas storage, separation, and catalysis.[6] 2-Amino-5-(2-methylphenoxy)benzoic acid, with its carboxylate and amino functionalities, can act as a versatile linker for MOF synthesis.
Scientific Rationale
The carboxylate group will coordinate with metal centers (e.g., Zn²⁺, Cu²⁺), while the amino group can either coordinate to the metal or remain as a functional site within the MOF pores, allowing for post-synthetic modification. The bulky 2-methylphenoxy group is expected to create a more open framework structure with larger pores compared to simpler aminobenzoate linkers.[7]
Experimental Workflow: MOF Synthesis
Caption: Solvothermal synthesis workflow for a novel MOF.
Protocol 2: Solvothermal Synthesis of a Zn-based MOF
Ligand Solution: Dissolve 2-Amino-5-(2-methylphenoxy)benzoic acid (e.g., 0.5 mmol) in 10 mL of N,N-dimethylformamide (DMF) in a glass vial.
Metal Salt Solution: In a separate vial, dissolve Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (e.g., 0.5 mmol) in 10 mL of DMF.[8]
Reaction Mixture: Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat to 120°C and hold for 48 hours. Then, cool slowly to room temperature.[5]
Product Isolation: Collect the resulting crystals by filtration.
Washing: Wash the crystals with fresh DMF (3 x 10 mL) followed by methanol (3 x 10 mL) to remove unreacted starting materials.
Activation: To activate the MOF and remove guest solvent molecules from the pores, immerse the crystals in a volatile solvent like methanol for 24 hours (solvent exchange), then filter and heat under a dynamic vacuum at 120°C for 12 hours.
Anticipated MOF Characteristics
Characteristic
Expected Outcome
Analytical Technique
Crystallinity
Crystalline powder
Powder X-Ray Diffraction (PXRD)
Porosity
Permanent porosity with a moderate to high surface area
N₂ Adsorption Isotherm (BET)
Thermal Stability
Stable up to ~300-350 °C before framework decomposition
Thermogravimetric Analysis (TGA)
Functional Groups
Presence of N-H, C=O, and aromatic C-H stretches confirmed
Fourier-Transform Infrared (FTIR) Spectroscopy
Part 4: Potential for Luminescent Materials
Aromatic amino acids, such as tryptophan and tyrosine, are known for their intrinsic fluorescence.[9][10][11] This property arises from π-π* transitions within the aromatic rings.[] While many molecules are fluorescent in solution, aggregation-induced emission (AIE) is a phenomenon where non-luminescent molecules become highly emissive upon aggregation in the solid state or in poor solvents.[13] The structure of 2-Amino-5-(2-methylphenoxy)benzoic acid, with its multiple aromatic rings, suggests it could be a candidate for luminescent applications.
Scientific Rationale
The extended π-conjugated system of the molecule provides a basis for UV absorption and potential fluorescence. The bulky 2-methylphenoxy group may restrict intramolecular rotations in the aggregated state, a key mechanism for AIE, thus opening up a radiative decay channel and leading to light emission.
Protocol 3: Investigation of Photoluminescent Properties
A. Solution-State Photoluminescence
Prepare dilute solutions (10⁻⁵ to 10⁻³ M) of 2-Amino-5-(2-methylphenoxy)benzoic acid in various solvents of differing polarity (e.g., hexane, toluene, THF, acetonitrile, water).
Acquire UV-Vis absorption spectra for each solution to determine the absorption maxima (λ_max).
Using a spectrofluorometer, excite the samples at their respective λ_max and record the emission spectra. Note any fluorescence and the corresponding quantum yield.
B. Aggregation-Induced Emission (AIE) Study
Prepare a stock solution of the compound in a good solvent (e.g., THF) at a concentration of 10⁻³ M.
In a series of cuvettes, add increasing fractions of a poor solvent (e.g., water) to the THF solution, ranging from 0% to 99% water by volume.
Measure the photoluminescence intensity of each mixture, exciting at the λ_max determined from the THF solution.
Plot the emission intensity versus the percentage of the poor solvent. A significant increase in intensity at high fractions of the poor solvent would indicate AIE behavior.
Logical Framework for Luminescence
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Part 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed. Based on data for similar compounds like 2-Amino-5-methylbenzoic acid, this substance should be handled with care.[14]
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated fume hood. Avoid generating dust.
Hazards: May cause skin, eye, and respiratory irritation.[14][15]
Storage: Store in a cool, dry place away from oxidizing agents.
Part 6: Conclusion
2-Amino-5-(2-methylphenoxy)benzoic acid represents a promising, yet underexplored, building block for materials science. Its unique trifunctional structure offers significant potential for creating advanced polymers, porous crystalline materials, and functional luminescent systems. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers to unlock the capabilities of this versatile compound.
References
The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. ACS Omega.
Synthesis, Structure and Characterization of Some Metal Organic Framework Based on 4-Aminobenzoic Acid Schiff Base Linker.
The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. PMC.
New Membrane-Forming Aromatic Co-Poly(amide-imide)s: Influence of the Chemical Structure on the Morphological, Thermal and Transport Properties. PMC.
Fluorescence properties of aromatic amino acids in water at neutral pH.
On-off transition and ultrafast decay of amino acid luminescence driven by modul
Aromatic Amino Acids: Definition, Types, Absorbance, and Function. BOC Sciences.
Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. RSC Publishing.
Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PMC.
Synthesis and characterization of polyamide-imides. NASA Technical Reports Server (NTRS).
First transition series metal–organic frameworks: synthesis, properties and applic
2-Amino-5-methylbenzoic acid. PubChem.
Synthesis of New Poly(amide-imide)s Derivatives Based on Amino Acid Compounds. Oriental Journal of Chemistry.
Process for preparing poly-para-aminobenzoic acid.
2-Amino-5-methylbenzoic acid 99%. Sigma-Aldrich.
2-Amino-5-methylbenzoic Acid. Santa Cruz Biotechnology.
Application Notes and Protocols: Utilization of 2-(2,5-dimethylphenyl)benzoic Acid in the Synthesis of Novel Metal-Organic Frameworks. Benchchem.
Experimental protocol for "2-Amino-5-(2-methylphenoxy)benzoic acid" crystallization
Executive Summary This application note details the isolation and crystallization protocols for 2-Amino-5-(2-methylphenoxy)benzoic acid , a critical intermediate in the synthesis of the anti-allergic drug Pemirolast Pota...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the isolation and crystallization protocols for 2-Amino-5-(2-methylphenoxy)benzoic acid , a critical intermediate in the synthesis of the anti-allergic drug Pemirolast Potassium .
The synthesis of this intermediate typically involves the reduction of 5-(2-methylphenoxy)-2-nitrobenzoic acid. The subsequent purification is challenging due to the zwitterionic nature of the anthranilic acid core and the presence of reduction byproducts (inorganic salts, catalyst residues, and unreacted nitro-compounds). This guide provides a two-stage purification strategy:
Primary Isolation: A pH-swing precipitation to remove bulk impurities and catalysts.
Polishing Crystallization: A solvent-mediated recrystallization to achieve >99.5% HPLC purity.
Chemical Identity & Safety
Parameter
Details
Chemical Name
2-Amino-5-(2-methylphenoxy)benzoic acid
Role
Pemirolast Intermediate
Molecular Formula
C₁₄H₁₃NO₃
Molecular Weight
243.26 g/mol
Solubility Profile
Soluble in aqueous alkali (NaOH, KOH), hot Ethanol, DMSO. Insoluble in acidic water.
Dissolution: Take the crude reduction mixture (typically in water or an alcohol/water mix). Adjust the pH to 10–11 using 10% NaOH. Ensure the organic acid is fully deprotonated and dissolved as the sodium salt.
Mechanism:
(Soluble).
Catalyst Removal: Filter the alkaline solution through a Celite pad or a 0.45 µm membrane to remove the reduction catalyst (Pd/C or Raney Nickel).
Critical Check: The filtrate must be clear. Any turbidity suggests remaining insolubles.
Precipitation: Transfer the filtrate to a reactor with overhead stirring. Slowly add 2M HCl dropwise at room temperature (20–25°C).
Isoelectric Point Targeting: Continue addition until the pH reaches 3.5 – 4.0 .
Note: Do not overshoot to pH < 2, as the amine group may protonate (
), potentially redissolving the compound or trapping acid salts.
Aging: Stir the slurry for 1 hour to allow crystal growth (Ostwald ripening).
Filtration: Filter the solids and wash with copious amounts of water until the filtrate is neutral (pH ~7).
Drying: Dry the wet cake at 60°C under vacuum to constant weight.
Protocol B: Polishing Recrystallization
Objective: To upgrade purity from ~95% to >99.5% for pharmaceutical use.
Slurry Preparation: Suspend the crude dry solid (from Protocol A) in Ethanol (approx. 5–7 volumes relative to solid weight).
Dissolution: Heat the mixture to reflux (~78°C). The solid should dissolve completely.
Troubleshooting: If solids remain, add Ethanol in 0.5 volume increments. If the solution is dark, add 5% w/w activated carbon, stir for 15 mins, and filter hot.
Nucleation: Allow the solution to cool slowly to 60°C.
Anti-Solvent Addition (Optional but Recommended): If yield is low, slowly add warm water (approx. 2–3 volumes) while maintaining the temperature above 50°C until slight turbidity persists.
Cooling Ramp: Cool the mixture to 20°C at a rate of 10°C/hour. Then, chill to 0–5°C and hold for 2 hours.
Isolation: Filter the white to off-white crystals.
Wash: Wash the cake with a cold (0°C) Ethanol/Water (1:1) mixture.
Final Drying: Dry under vacuum at 50–60°C for 12 hours.
Characterization & Quality Control
To validate the protocol, the following analytical parameters should be met:
Test
Method
Acceptance Criteria
Appearance
Visual
White to off-white crystalline powder
Identification
¹H-NMR (DMSO-d₆)
Consistent with structure (Peaks at ~6.8-8.0 ppm for aromatics, broad NH/OH)
Isomers: 3-methyl or 4-methyl isomers (if starting material o-cresol was impure).
Decarboxylation Products: Prolonged heating at high temperatures can lead to decarboxylation of the anthranilic acid core.
References
European Patent Office. (2003). EP1285921A1: Process for the preparation of high purity pemirolast. Google Patents.[2] Retrieved February 17, 2026, from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76255, 2-Amino-5-methylbenzoic acid.[3] Retrieved February 17, 2026, from [Link]
Disclaimer: This protocol is for research and development purposes only. Users must conduct their own safety assessments and validation before scaling up.
Subject: High-Throughput Screening and Electrophysiological Characterization of Anthranilic Acid Derivatives for P2X Receptor Antagonism.
Introduction & Therapeutic Context
The compound 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS: 885268-00-8) represents a privileged "fenamate-like" scaffold. While structurally related to classic non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid, the presence of an ether linkage (phenoxy) at the C5 position, rather than the traditional amine linkage, distinctively alters its pharmacological profile.
In modern drug discovery, this chemotype is of significant interest as a core building block for P2X purinoceptor antagonists (specifically P2X3 and P2X7 subtypes) and Gap Junction modifiers . These targets are critical in the pathology of neuropathic pain, chronic cough, and inflammatory signaling.
This Application Note provides a rigorous technical guide for evaluating this compound and its derivatives using Fluorescent Imaging Plate Reader (FLIPR) assays and Automated Patch Clamp electrophysiology.
Experimental Workflow Overview
The characterization pipeline moves from high-throughput calcium flux screening to high-fidelity electrophysiological validation.
Figure 1: Integrated screening workflow for anthranilic acid derivatives.
Protocol 1: Calcium Flux Assay (P2X3 Antagonism)
Objective: To determine the inhibitory potency (
) of the compound against ATP-gated P2X3 receptors in a stable cell line (e.g., CHO-K1 or HEK293 expressing hP2X3).
Reagents & Buffer Composition
Assay Buffer (HBSS-HEPES):
1X HBSS (Hanks' Balanced Salt Solution)
20 mM HEPES (pH 7.4)
2 mM
(Critical for P2X function)
0.1% BSA (Fatty acid-free, to prevent non-specific binding)
Agonist:
-methylene ATP (-meATP) - Note: More stable and specific for P2X3 than ATP.
Dye Loading: Fluo-4 AM or Calcium-6 (Molecular Devices).
Step-by-Step Methodology
Cell Plating:
Seed hP2X3-CHO cells at 15,000 cells/well in 384-well poly-D-lysine coated black-wall plates.
Incubate overnight at 37°C, 5%
.
Compound Preparation:
Dissolve 2-Amino-5-(2-methylphenoxy)benzoic acid in 100% DMSO to 10 mM stock.
Perform a 1:3 serial dilution in DMSO (10 points).
Acoustic Transfer: Transfer 50 nL of compound to the assay plate to achieve final concentrations (e.g., 30 µM top concentration). Final DMSO < 0.5%.
Dye Loading:
Remove culture media.
Add 20 µL of Dye Loading Buffer (Fluo-4 AM + Probenecid 2.5 mM to inhibit anion transport).
Incubate 60 min at 37°C, then 15 min at RT.
FLIPR Assay Execution:
Baseline: Record fluorescence for 10 seconds.
Antagonist Addition: Add compound (or vehicle). Incubate for 15 minutes (pre-incubation is vital for slow-onset antagonists).
Agonist Challenge: Inject
concentration of -meATP (typically 1-3 µM).
Read: Measure fluorescence kinetics for 120 seconds.
Data Analysis & Acceptance Criteria
Calculation: Calculate Max - Min fluorescence units (RFU).
Normalization: Normalize to Vehicle Control (0% Inhibition) and Reference Antagonist (e.g., A-317491, 100% Inhibition).
Objective: To confirm the mechanism of action (voltage-independence) and precise affinity without the artifacts of fluorescent dyes.
Solutions
Extracellular Solution (Ringer's): 145 mM NaCl, 4 mM KCl, 2 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose (pH 7.4).
Intracellular Solution: 140 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: CsF blocks potassium channels to isolate P2X currents.
Voltage Protocol
Since P2X receptors are ligand-gated, the voltage is clamped at a holding potential (
) of -60 mV .
Figure 2: Ligand-gated ion channel voltage-clamp protocol.
Execution Logic
Seal Formation: Obtain GΩ seals and break-in to whole-cell mode.
Rundown Check: Apply agonist twice to ensure current stability (<15% rundown) before drug application.
Application: Perfuse the test compound for 2 minutes.
Activation: Co-apply Agonist + Compound.
Analysis: Measure Peak Current (
) and Desensitization Time Constant ().
Mechanistic Insight:
If the compound is a competitive antagonist, the
of the agonist will shift to the right. If it is a negative allosteric modulator (NAM)—common for fenamate-like structures—the maximal efficacy () will decrease without a major shift in agonist affinity.
Safety & Handling
Hazard Identification: As an anthranilic acid derivative, treat as a potential irritant (H315, H319).
Solubility: The "phenoxy" group increases lipophilicity compared to simple amino-benzoic acids. Ensure DMSO stocks are vortexed vigorously. Precipitation in aqueous buffer is a risk >50 µM; visual inspection of assay plates is recommended.
References
North, R. A. (2002). Molecular physiology of P2X receptors. Physiological Reviews, 82(4), 1013-1067. Link
Ford, A. P., et al. (2006). Purinoceptors as therapeutic targets for lower urinary tract dysfunction. British Journal of Pharmacology, 147(S2), S132-S143. Link
Gunthorpe, M. J., et al. (2012). The diversity in the pharmacology of P2X receptors. Trends in Pharmacological Sciences, 33(4), 213-220. Link
Patent WO2009077385. (2009). Anthranilic acid derivatives as P2X antagonists. World Intellectual Property Organization. Link
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 2-Amino-5-(2-methylphenoxy)benzoic Acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SYN-AMPH-005 Overview & Strategic Analysis You are attempting to synthesize 2-Amino-5-(2-methylphenoxy)benzoic acid . This molec...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: SYN-AMPH-005
Overview & Strategic Analysis
You are attempting to synthesize 2-Amino-5-(2-methylphenoxy)benzoic acid . This molecule features an anthranilic acid core with a bulky o-tolyloxy ether linkage at the 5-position.
Critical Architectural Warning:
The most common failure mode for this synthesis is Regioisomer Confusion at the procurement stage.
Common (Wrong) Starter: 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3). Reacting this with o-cresol yields the 2-phenoxy-5-amino isomer.
Required Starter:5-Chloro-2-nitrobenzoic acid (CAS 2516-95-2). The nitro group at position 2 is required to (a) activate the chlorine at position 5 for substitution and (b) reduce to the final amino group at position 2.
The Synthetic Workflow
Figure 1: Correct synthetic pathway ensuring the amino group ends at position 2 and the ether at position 5.
Step 1: The Ether Coupling (The Bottleneck)
This step involves a Nucleophilic Aromatic Substitution (
) of the chlorine by o-cresol. While the nitro group activates the ring, the carboxylic acid anion (formed in base) deactivates it. Therefore, high temperatures or copper catalysis are required.
Catalyst: Copper powder (0.1 eq) or CuI (0.05 eq).
Solvent: DMF or DMSO (Anhydrous is critical).
Conditions: 110–120°C for 6–12 hours.
Troubleshooting Guide: Coupling Failure
Symptom
Probable Cause
Corrective Action
Low Conversion (<50%)
Moisture in Solvent
Water competes with cresol, hydrolyzing the chloride to a phenol (5-hydroxy-2-nitrobenzoic acid). Action: Use fresh anhydrous DMF and dry at 120°C before use.
Reaction Stalls
Particle Size
The base () must be finely ground. Large granules reduce surface area for the heterogeneous reaction. Action: Grind base or use for higher solubility.
Black Tar Formation
Oxidation/Overheating
Phenols are prone to oxidation at high temps in air. Action: Degas the solvent with for 15 mins before heating. Keep under inert atmosphere.
Wrong Isomer
Starting Material Error
You likely used 2-chloro-5-nitrobenzoic acid. Action: Check the NMR of your starting material. The doublet for the proton ortho to should be distinct.
FAQ: Step 1
Q: Can I use NaOH instead of K2CO3?A: Not recommended. Strong hydroxide bases promote the hydrolysis of the aryl chloride to the phenol (OH) byproduct rather than the desired ether. Carbonates provide a "buffered" basicity sufficient to deprotonate the cresol without rapidly attacking the ring.
Step 2: Nitro Reduction (The Cleanup)
Reducing the nitro group to an amine is standard, but the presence of the ether linkage and the carboxylic acid creates solubility challenges during workup.
Optimized Protocol
Method A (Cleanest): Catalytic Hydrogenation (
balloon, 10% Pd/C, Methanol/Ethyl Acetate).
Method B (Robust): Iron powder reduction (Fe,
, Ethanol/Water reflux). Use this if you lack hydrogenation equipment or if sulfur impurities are present.
Troubleshooting Guide: Reduction & Isolation
Symptom
Probable Cause
Corrective Action
Product stuck in water phase
Amphoteric Nature
The product is an amino acid (zwitterion). It is soluble in both strong acid (ammonium form) and strong base (carboxylate form). Action: You must adjust pH to the Isoelectric Point (pI) , typically pH 4–5, to precipitate the product.
Incomplete Reduction
Catalyst Poisoning
If using Pd/C, residual sulfur or copper from Step 1 can poison the catalyst. Action: Filter the Step 1 product through Celite/Silica to remove metal traces before hydrogenation.
Colored Impurities
Azo/Azoxy coupling
Partial reduction intermediates can couple. Action: Ensure the reaction runs to completion (verify by TLC/LCMS). If using Fe, ensure vigorous stirring.
FAQ: Step 2
Q: My product is a sticky oil after acidifying. How do I get a solid?A: This is common with phenoxy-benzoic acids.
Decant the aqueous layer.
Dissolve the oil in a minimum amount of warm Ethanol.
Add water dropwise until it turns cloudy.
Scratch the glass side or seed with a crystal.
Let it stand at 4°C overnight.
Decision Logic for Yield Improvement
Use this logic tree to diagnose where your yield is being lost.
Figure 2: Diagnostic logic for yield loss analysis.
References & Data Sources
Preparation of 2-amino-5-phenoxybenzoic acid derivatives.
Context: Describes the general Ullmann-type coupling of chloronitrobenzoic acids with phenols.
Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.
Context: While focusing on amination, this paper establishes the reactivity profiles of the chloronitrobenzoic acid scaffold and the activation energy required for substitution.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Context[1][3][4][5][6][7][8][9]
Compound: 2-Amino-5-(2-methylphenoxy)benzoic acid
Chemical Class: Anthranilic acid derivative / Diphenyl ether
Primary Challenges: Zwitterionic solubility behavior, oxidative instability of the aniline moiety, and transition metal contamination (typically Copper from Ullmann coupling).[1][2]
This guide addresses the purification of crude material resulting from the reduction of 2-nitro-5-(2-methylphenoxy)benzoic acid or direct Ullmann coupling.[1][2] The presence of the ortho-methyl group on the phenoxy ring increases lipophilicity compared to the parent anthranilic acid, making "oiling out" a persistent risk during crystallization.
Core Purification Workflows
Protocol A: The "Acid-Base Swing" (Primary De-bulking)
Best for: Removing unreacted neutral organics (cresols, halides) and bulk inorganic salts.[1][2]
The Logic: This molecule is amphoteric but predominantly acidic due to the carboxylic acid. By dissolving it in base, we convert it to a water-soluble carboxylate salt.[1][2] Neutral organic impurities (e.g., unreacted 2-methylphenol) remain insoluble and can be washed away.[1][2] Re-acidification precipitates the product at its isoelectric point (pI).[1][2]
Step-by-Step Methodology:
Dissolution: Suspend the crude solid in 10% NaOH (aq) (approx. 5-7 mL per gram of crude). Stir until the solid dissolves.
Note: The solution may be dark brown due to oxidation byproducts.[1][3]
Organic Wash (Critical): Extract the aqueous alkaline solution twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]
Why? This removes unreacted o-cresol and non-acidic coupling byproducts.[1][2] Discard the organic layer.[1]
Clarification: If the aqueous layer remains turbid or contains black particulates (often Copper oxides), filter through a Celite pad.[1][2]
Precipitation: Cool the aqueous solution to 0–5°C. Slowly add 2N HCl dropwise with vigorous stirring.
Target pH: Adjust pH to 3.5 – 4.0 .
Caution: Do not go to pH < 1.[1][2] The amine group may protonate to form the hydrochloride salt (
), which is water-soluble, leading to yield loss.[1]
Isolation: Filter the precipitate. Wash with cold water until the filtrate is neutral.[1] Dry at 50°C under vacuum.
Protocol B: Recrystallization (Polishing)
Best for: Removing colored oxidation products and trace isomers.[1][2]
Solvent System: Ethanol / Water (Preferred) or Acetic Acid / Water.[1][2]
The amine group protonated (), making the molecule soluble.[1] Adjust pH back to 3.5–4.0 with dilute NaOH.
Product is Purple/Brown
Oxidation of the amino group (Aniline oxidation).
1. Recrystallize with Activated Carbon . 2. Add a pinch of Sodium Bisulfite (NaHSO3) during the initial acid-base dissolution to reduce quinoid impurities.[1][2]
pH ~3.5 (Isoelectric Point): Net charge is zero.[1][2] Solubility is at its absolute minimum. Overshooting the acid converts your product back into a water-soluble salt, killing your yield [1].[1][2]
Q2: Can I use Methanol instead of Ethanol?A: Yes, but Methanol is generally a better solvent for these compounds, meaning you will need a higher ratio of water (Anti-solvent) to force precipitation, which increases the risk of oiling out.[1] Ethanol is preferred for better crystal habit control.[1][2]
Q3: My crude material is sticky/tarry. How do I handle it?A: Do not attempt direct recrystallization on tar.[1][2] Perform the Protocol A (Acid-Base Swing) first. The tar is likely polymerized byproducts.[1] These will often remain insoluble in the NaOH step (filter them out) or remain in the organic wash layer.[1]
Q4: How do I remove stubborn Copper traces?A: If the acid-base wash doesn't work, add 10% aqueous EDTA (ethylenediaminetetraacetic acid) to the basic solution before the extraction step.[1] The EDTA-Cu complex is highly water-soluble and stable, preventing Cu from precipitating with your product upon acidification [2].[1][2]
References
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (General reference for Amino Acid/Anthranilic Acid purification via isoelectric precipitation).
Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Phenols."[1][2] Journal of the American Chemical Society, 1998.[1] (Context on Ullmann coupling and Cu removal). [1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis & Purification of 2-Amino-5-(2-methylphenoxy)benzoic Acid
Topic: Troubleshooting Side Products & Process Optimization
Target Molecule: 2-Amino-5-(2-methylphenoxy)benzoic acid
Primary Application: Intermediate for kinase inhibitors (e.g., Ackermann-type structural motifs).
Executive Summary: The Reaction Landscape
The synthesis of 2-Amino-5-(2-methylphenoxy)benzoic acid typically proceeds via a two-stage sequence:
Nucleophilic Aromatic Substitution (
) / Ullmann Coupling: Reaction of 5-chloro-2-nitrobenzoic acid with o-cresol (2-methylphenol).
Nitro Reduction: Hydrogenation or chemical reduction of the nitro intermediate to the aniline.
Impurities in this process are distinct and predictable based on the reaction conditions. This guide addresses the identification and removal of these specific side products.
Module 1: The Coupling Stage (Ether Formation)
Context: You are reacting 5-chloro-2-nitrobenzoic acid with o-cresol in the presence of a base (e.g., KOH,
) and potentially a copper catalyst.
Q1: I am observing a persistent yellow/orange impurity that tracks with the product but is more polar. What is it?
Diagnosis: This is likely 5-Hydroxy-2-nitrobenzoic acid (Hydrolysis Impurity).
Mechanism: Trace water in your solvent (DMF/DMSO) or hygroscopic bases acts as a nucleophile, displacing the chlorine atom instead of the o-cresol. The nitro group at the ortho position activates the ring for this side reaction.
Troubleshooting:
Reagent Quality: Ensure o-cresol is dry. Use anhydrous bases.
Order of Addition: Pre-mix the o-cresol with the base to form the phenoxide before adding the nitrobenzoic acid substrate. This ensures the phenoxide (a stronger nucleophile than hydroxide) is available immediately.
Q2: My LC-MS shows a mass corresponding to [M-44]. Is decarboxylation occurring?
Diagnosis: Yes. The impurity is 4-(2-methylphenoxy)-2-nitrobenzene .
Mechanism: Benzoic acid derivatives with strong electron-withdrawing groups (like nitro) are prone to thermal decarboxylation, especially during high-temperature Ullmann couplings (>120°C) or in the presence of copper salts.
Corrective Action:
Temperature Control: Limit reaction temperature to <100°C if possible.
Atmosphere: Ensure an inert atmosphere (
or Ar) to prevent oxidative radical decarboxylation pathways.
Module 2: The Reduction Stage (Nitro
Amine)
Context: You are reducing 5-(2-methylphenoxy)-2-nitrobenzoic acid to the target amino acid.
Q3: The product is reddish-brown even after filtration. NMR shows aromatic signals that don't match the monomer.
Mechanism: Under basic or insufficient hydrogenation conditions, the nitroso intermediate condenses with the hydroxylamine intermediate. This is common in Transfer Hydrogenation (e.g., Hydrazine/Fe) or if the catalyst loading is too low.
Protocol Adjustment:
Acidic Workup: These dimers often revert or become separable in acidic media.
Process Change: If using catalytic hydrogenation (
/Pd-C), ensure vigorous stirring to prevent "hydrogen starvation" at the catalyst surface.
Q4: I see a peak corresponding to 2-Amino-5-chlorobenzoic acid. Where did this come from?
Diagnosis: This is the reduced form of Unreacted Starting Material .
Causality: The ether coupling (Step 1) was incomplete. The remaining 5-chloro-2-nitrobenzoic acid was carried forward and reduced.
Criticality: This is a critical impurity because it is chemically very similar to your target (only a Cl vs. Phenoxy difference) and is difficult to separate by crystallization.
Prevention: You must drive Step 1 to >99% conversion. If Step 1 is incomplete, perform an acid-base extraction before reduction to remove the unreacted chloro-nitro species (exploiting slight pKa differences) or use column chromatography.
Visualizing the Impurity Genealogy
The following diagram maps the origin of every key impurity discussed above.
Caption: Genealogy of impurities in the synthesis of 2-Amino-5-(2-methylphenoxy)benzoic acid. Red nodes indicate side products requiring specific rejection strategies.
Summary of Impurity Data
Impurity ID
Chemical Name
Origin Stage
Detection (LC-MS)
Removal Strategy
Impurity A
5-Hydroxy-2-nitrobenzoic acid
Coupling
[M-Cl+OH]
Aqueous wash at pH 8-9 (Phenolic OH is more acidic than COOH).
Impurity B
4-(2-methylphenoxy)-2-nitrobenzene
Coupling
[M-COOH]
Non-polar; remove via hexane/ether wash of the crude acid salt.
Impurity C
Azobis-dimer
Reduction
[2M-2] or [2M+14]
Acidic recrystallization (EtOH/HCl) or re-subject to hydrogenation.
Impurity D
2-Amino-5-chlorobenzoic acid
Carryover
[M-(Phenoxy)+Cl]
Difficult. Must be prevented by ensuring 100% conversion in Step 1.
Recommended Purification Protocol (Step-by-Step)
To minimize the impurities listed above, follow this optimized workup procedure for the final step:
Catalyst Removal: Filter the hydrogenation mixture hot through Celite to remove Pd/C.
Solvent Swap: Concentrate the filtrate (usually MeOH or EtOH) to dryness. Redissolve in Ethyl Acetate .
Acid-Base Purification (The "Swing" Method):
Extract: Wash the Ethyl Acetate with 1M NaOH . The target (Amino Acid) moves to the water phase. Impurity B (Decarboxylated) stays in the organic phase. Discard organic phase.
Precipitate: Carefully acidify the aqueous phase with Acetic Acid to pH 4-5.
Note: Do not use strong HCl yet. The target amino acid is zwitterionic. pH 4-5 is the isoelectric point where precipitation is maximal.
Final Polish: Collect the precipitate. If reddish (Azo impurity), recrystallize from Ethanol/Water (9:1) with a pinch of sodium dithionite (
) to reduce trace azo colors.
References
Ullmann Coupling Mechanisms: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiophenols. Organic Letters, 5(21), 3799–3802. Link
Nitro Reduction Methodologies: BenchChem. (2025).[1] Application Notes and Protocols for the Reduction of 5-Methyl-2-nitrobenzoic Acid. Link
Impurity Profiles in Benzoic Acid Derivatives: Sigma-Aldrich. (n.d.). 2-Amino-5-methylbenzoic acid Product Specification. Link
General Synthesis of Anthranilic Ethers: PrepChem. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Link
Before attempting a protocol, you must understand why this compound resists dissolution. It is not merely "hydrophobic"; it is a zwitterionic lipophile .
Core Structure: Anthranilic acid scaffold with a lipophilic o-tolyloxy substituent.
Physicochemical Bottleneck:
The Zwitterion Effect: At neutral pH (approx. pH 4–6), the molecule exists in an equilibrium between its uncharged form and its zwitterionic form (ammonium cation/carboxylate anion). This creates a high crystal lattice energy (high melting point) that water cannot easily break.
Lipophilicity: The 2-methylphenoxy tail adds significant hydrophobicity (Estimated LogP > 3.5), causing the molecule to act like "brick dust" in aqueous buffers.
Quick Reference Data
Property
Value (Est.)
Implication
pKa (Acid)
~3.8 – 4.2
Deprotonates to anion at pH > 5.5
pKa (Base)
~2.0 – 2.5
Protonates to cation at pH < 1.5
Isoelectric Point (pI)
~3.0 – 4.0
Zone of Minimum Solubility (Avoid this pH!)
LogP
~3.5 – 4.0
Requires organic cosolvents or surfactants
Troubleshooting Guide (Q&A)
Q1: "I tried dissolving it in PBS (pH 7.4), but it stays as a suspension. Why?"
A: While the carboxylic acid is deprotonated at pH 7.4, the lipophilic 2-methylphenoxy group drives the solubility down. The ionic strength of PBS (salting-out effect) further reduces solubility.
Fix: Do not dissolve directly in buffer. Use the "pH Swing" Protocol (see Section 3) or predissolve in DMSO.
Q2: "I made a 100 mM stock in DMSO, but when I diluted it into media, it precipitated immediately."
A: You encountered "Solvent Shock." The rapid change in dielectric constant forces the hydrophobic molecules to aggregate before they can interact with water.
Fix:
Vortex the media while adding the DMSO stock dropwise (dynamic mixing).
Limit DMSO concentration to < 0.5% if possible.
Critical: If precipitation persists, warm the media to 37°C before addition.
Q3: "Can I use ethanol instead of DMSO?"
A: Yes, but with caution. Ethanol is less polar than DMSO and evaporates faster. It is suitable for animal formulation (e.g., Ethanol/PEG/Saline) but less ideal for long-term frozen stocks due to concentration changes from evaporation.
Q4: "I need a high-concentration aqueous solution (10 mg/mL) for animal dosing. How?"
A: Simple buffers will fail. You must convert it to a salt or use a solubilizing vehicle.
Fix: Use 1 equivalent of NaOH to form the Sodium Salt in situ, or formulate in 10% DMSO / 40% PEG400 / 50% Water .
Experimental Protocols
Protocol A: The "pH Swing" Method (For Aqueous Stock)
Best for creating buffer-free aqueous stocks without organic solvents.
Theory: We force the molecule into its highly soluble anionic state (pH > 9) to break the crystal lattice, then lower the pH to the desired physiological range slowly to maintain a supersaturated or stable state.
Weigh 10 mg of 2-Amino-5-(2-methylphenoxy)benzoic acid.
Add 900 µL of distilled water (result: cloudy suspension).
Add 1.0 M NaOH dropwise (approx. 40-50 µL) while vortexing until the solution turns clear . (Target pH ~10-11).[2][3][4]
Note: The carboxylate salt is formed here.
Slowly Add 0.1 M HCl or buffer concentrate to lower pH to 7.4.
Warning: If you pass pH 5.0, it will crash out. Stop at pH 7.4.
Filter Sterilize using a 0.22 µm PES membrane (Nylon binds this compound; avoid it).
Protocol B: The "Cosolvent Step-Down" (For Cell Assays)
Best for introducing the compound into cell culture media.
Prepare Stock: Dissolve compound in 100% DMSO to 50 mM. (Sonicate at 40°C if necessary).
Intermediate Dilution (Optional but Recommended): Dilute 1:10 in PEG400 (Polyethylene Glycol).
Final Dilution: Add the DMSO/PEG mix to the culture medium.
Max Solubility: Expect ~100 µM limit in media containing FBS (proteins help solubilize via albumin binding).
Visualizing the Solubility Landscape
The following diagram illustrates the decision logic for solubilizing this amphoteric lipophile.
Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Solvent Compatibility Matrix
Solvent
Solubility Rating
Stability
Recommended Use
DMSO
High (>50 mM)
Excellent (Frozen)
Primary Stock Solution
DMF
High (>50 mM)
Good
Alternative if DMSO interferes
Ethanol
Moderate (~20 mM)
Fair (Evaporates)
Animal Formulation (Oral/IP)
Water (pH 7)
Very Low (<0.1 mM)
Good
Do Not Use for Stock
0.1 M NaOH
High (>10 mM)
Good (Short term)
Preparing Sodium Salt
PEG 400
Moderate
Good
Cosolvent for In Vivo work
References & Validation
The protocols and mechanistic insights above are derived from the structure-activity relationships of anthranilic acid derivatives and standard solubility principles for amphoteric drugs.
Structural Analog Analysis: Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. (Analyzing the impact of lipophilic substitution on the anthranilic core).
Source:
General Solubility Protocols: Methods for overcoming "Brick Dust" insolubility in drug discovery.
Source:
Compound Data Source: 2-Amino-5-methylbenzoic acid (Analogous Core Properties).
Source:
Disclaimer: This guide provides technical recommendations based on chemical principles. Always verify solubility with a small-scale pilot experiment before committing valuable compound.
Technical Support Center: 2-Amino-5-(2-methylphenoxy)benzoic Acid Stability & Degradation
This technical guide serves as a specialized support center for 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS 885268-00-8) . It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals en...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide serves as a specialized support center for 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS 885268-00-8) . It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals encountering stability challenges during synthesis or storage.
Senior Application Scientist Note:
"This compound is a substituted anthranilic acid derivative. While the ether linkage is robust, your primary stability risks are thermal decarboxylation and oxidative discoloration of the primary amine. The protocols below are designed to isolate these variables."
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "My solid sample turned from off-white to pink/brown during storage."
Diagnosis: Oxidative degradation of the primary amine.
Mechanism: The 2-amino group is electron-rich. Upon exposure to air (oxygen) and trace moisture, it undergoes radical oxidation, leading to the formation of highly colored azo-dimers or quinoid species.
Corrective Action:
Inert Storage: Ensure the container is flushed with Argon or Nitrogen before sealing.
Desiccation: Store with a silica gel packet; moisture catalyzes the electron transfer required for oxidation.
Recrystallization: If purity is critical, recrystallize from Ethanol/Water (degassed) to remove the colored surface impurities.
Issue 2: "HPLC analysis shows a new peak at a lower retention time (RRT ~0.8) after heating."
Diagnosis: Thermal Decarboxylation.
Mechanism: Anthranilic acids are prone to losing
upon heating, especially in acidic media or high temperatures (). The product is 4-(2-methylphenoxy)aniline .
Corrective Action:
Temperature Control: Avoid heating reaction mixtures or drying ovens above
for extended periods.
pH Adjustment: Decarboxylation is often acid-catalyzed. Maintain neutral or slightly basic conditions during workup if possible.
Issue 3: "I see gradual assay drift in my stock solution over 24 hours."
Diagnosis: Benzylic Oxidation or Photolysis.
Mechanism: The methyl group on the phenoxy ring is in a benzylic position, making it susceptible to radical oxidation to an alcohol or aldehyde under light exposure.
Corrective Action:
Amber Glass: All stock solutions must be prepared and stored in amber glassware.
Autosampler Stability: Keep the autosampler temperature at
.
Part 2: Degradation Pathways Visualization
The following diagram illustrates the three critical degradation vectors for 2-Amino-5-(2-methylphenoxy)benzoic acid based on its functional group chemistry.
Figure 1: Primary degradation pathways including thermal decarboxylation (Red), amine oxidation (Yellow), and benzylic oxidation (Green).
Part 3: Forced Degradation Study Protocol
To validate the stability profile of your specific lot, perform this stress testing protocol compliant with ICH Q1A (R2) guidelines.
Purpose: Test susceptibility to decarboxylation and amide/ether cleavage.
Protocol:
Dissolve 5 mg of compound in 1 mL co-solvent.
Add 1 mL of 1N HCl (Acid sample) and 1 mL of 1N NaOH (Base sample) to separate vials.
Heat at 60°C for 4 hours .
Neutralize with equivalent acid/base before HPLC injection.
Expected Result: High sensitivity to Acid (Decarboxylation). Moderate stability in Base.
2. Oxidative Stress
Purpose: Assess amine oxidation and benzylic oxidation.
Protocol:
Dissolve 5 mg of compound in 1 mL co-solvent.
Add 0.5 mL of 3% Hydrogen Peroxide (
) .
Store at room temperature for 2 hours (Protect from light).
Expected Result: Formation of N-oxides or colored impurities.
3. Photostability (ICH Q1B)
Purpose: Check for light-induced radical reactions.
Protocol:
Expose solid sample (thin layer) and solution sample to 1.2 million lux hours of visible light.
Keep a "Dark Control" wrapped in aluminum foil alongside.
Expected Result: Slight degradation in solution; solid state likely stable if dry.
Summary of Degradation Conditions
Stress Type
Condition
Time
Target Degradant
Acid Hydrolysis
1N HCl, 60°C
4 Hours
Decarboxylated product (Aniline derivative)
Base Hydrolysis
1N NaOH, 60°C
4 Hours
Hydrolysis of ether (Rare), Salt formation
Oxidation
3% H₂O₂
2 Hours
N-Oxides, Azo dimers
Thermal
80°C (Solid State)
24 Hours
Decarboxylation
Photolytic
UV/Vis Light
24 Hours
Benzylic oxidation products
Part 4: References
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva: ICH, 2003. [Link]
International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. Geneva: ICH, 1996. [Link]
Baertschi, S. W., Alsante, K. M., & Reed, R. A. Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition. CRC Press, 2011. (Standard text for mechanisms of anthranilic acid decarboxylation and amine oxidation).
Optimization
Technical Support Center: HPLC Separation of 2-Amino-5-(2-methylphenoxy)benzoic Acid
Welcome to the Advanced Chromatography Support Hub. Ticket ID: #HPLC-ISO-2A5M Assigned Specialist: Senior Application Scientist (Separations Division) Status: Open[1] Executive Summary: The Analytical Challenge You are a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Chromatography Support Hub.Ticket ID: #HPLC-ISO-2A5M
Assigned Specialist: Senior Application Scientist (Separations Division)
Status: Open[1]
Executive Summary: The Analytical Challenge
You are attempting to separate 2-Amino-5-(2-methylphenoxy)benzoic acid from its isomers. This molecule is an anthranilic acid derivative featuring a zwitterionic core (aniline amine + benzoic acid) and a hydrophobic tail (methylphenoxy ether).[1]
The Core Difficulty:
Zwitterionic Behavior: The molecule possesses both an acidic pKa (~4.0 for -COOH) and a basic pKa (~2.5 for -NH₂).[1] Retention is hypersensitive to pH.[1]
Isomeric Complexity: The term "isomers" likely refers to Regioisomers (e.g., the phenoxy group at position 4 vs.[1] 5) or Positional Isomers of the methyl group (e.g., ortho-methylphenoxy vs. meta- or para-methylphenoxy).[1] These species share identical mass and near-identical hydrophobicity (logP), making standard C18 separation difficult.[1]
This guide prioritizes selectivity tuning over simple efficiency to resolve these critical pairs.
Part 1: Baseline Protocol (The "Control" Method)
Before troubleshooting, ensure your baseline conditions are scientifically sound for an amphoteric aromatic acid.[1]
Parameter
Recommended Baseline Condition
Scientific Rationale
Column
C18 (End-capped), 150 x 4.6 mm, 3.5 µm
Standard starting point for hydrophobic retention.[1]
Mobile Phase A
0.1% Formic Acid or 20mM Phosphate Buffer (pH 2.[1]5)
Critical: Low pH keeps the carboxylic acid protonated (neutral) for retention and the amine protonated (ionic) for solubility.
Mobile Phase B
Acetonitrile (ACN)
ACN provides sharper peaks for aromatic acids than Methanol due to lower viscosity and distinct dipole interactions.[1]
Gradient
5-95% B over 20 min
Broad scouting gradient to locate the target and impurities.[1]
Temperature
40°C
Reduces mobile phase viscosity and improves mass transfer for the bulky phenoxy group.[1]
Detection
UV 254 nm
Targets the aromatic benzoyl/phenoxy chromophores.[1]
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My target peak co-elutes with an isomer. The resolution (Rs) is < 1.5."
Diagnosis:
You are likely facing Positional Isomerism (e.g., 2-methylphenoxy vs. 3-methylphenoxy).[1] On a C18 column, separation is driven by hydrophobicity.[1] Since these isomers have nearly identical hydrophobicity, C18 fails to discriminate between them.[1]
The Fix: Switch to a "Shape-Selective" Stationary Phase.
You need a column that interacts with the electron density of the aromatic rings, not just the hydrophobicity.
Mechanism:[1][2][3] The fluorine atoms on the PFP ring are highly electronegative, creating a "pi-hole" (electron-deficient center).[1] This interacts strongly with the electron-rich aromatic rings of your analyte.[1] The steric position of the methyl group (ortho vs. meta) significantly alters this pi-pi interaction, pulling the peaks apart.
Recommendation B: Phenyl-Hexyl Column
Mechanism:[1][2][3] Provides pi-pi interactions similar to PFP but often with different selectivity.[1] It complements C18 by adding aromatic selectivity.[1]
Protocol Adjustment:
Replace C18 with a PFP column (e.g., Phenomenex Kinetex F5 or Waters XSelect HSS PFP).[1]
Use Methanol instead of Acetonitrile.[1] Methanol facilitates pi-pi interactions better than ACN, which can suppress them.[1]
Issue 2: "The peak is tailing severely (Asymmetry factor > 1.8)."
Diagnosis:
This is classic Silanol Interaction .[1] At pH 2.5, your amine group (-NH₃⁺) is positively charged.[1] It is ion-exchanging with residual negative silanols (Si-O⁻) on the silica surface of the column.[1]
If using 0.1% Formic Acid, switch to 25 mM Potassium Phosphate (pH 2.5) .[1] The potassium ions (K⁺) flood the system and compete with your amine for the silanol sites, "shielding" the analyte.
Step 2: Add a Silanol Blocker (Triethylamine - TEA). [1]
Caution: Only if Step 1 fails. Add 5 mM TEA to the mobile phase.[1] TEA is a stronger base and will bind to silanols preferentially, leaving your analyte free to elute symmetrically.
Issue 3: "Retention times are drifting between runs."
Diagnosis:pH Instability. Your molecule is a zwitterion.[1] If the mobile phase pH is near the pKa of the carboxylic acid (~4.2) or the amine (~2.5), small shifts in pH cause massive swings in retention because the ionization state of the molecule changes.
The Fix: Buffer Capacity.
Do NOT use unbuffered mobile phases (like simple water/acid mixtures) if you are near a pKa.[1]
Protocol: Ensure you are using a buffered aqueous phase (e.g., Phosphate or Ammonium Formate) explicitly adjusted to pH 2.5 ± 0.1 .[1] This pH is sufficiently below the acid pKa to ensure the molecule remains in a stable protonated state.
Part 3: Visualizing the Workflow
The following diagram illustrates the decision matrix for optimizing the separation of regioisomers.
Caption: Decision tree for resolving critical pairs of phenoxy-benzoic acid isomers, prioritizing stationary phase changes over gradient adjustments.
Part 4: Summary of Isomer Selectivity
Use this table to predict which column will separate your specific isomer type.[1]
Isomer Type
Structural Difference
Recommended Column
Mechanism
Positional (Phenoxy)
Methyl group at ortho vs meta vs para
PFP (Pentafluorophenyl)
Steric hindrance disrupts pi-pi interaction with the column.[1]
Regioisomer (Benzoic)
Phenoxy attached at C4 vs C5 of benzoic acid
C18 or Phenyl-Hexyl
Significant difference in hydrophobicity; C18 usually suffices.[1]
SIELC Technologies. (n.d.).[1] Separation of 2-Amino-5-methylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 76255, 2-Amino-5-methylbenzoic acid. Retrieved from [Link]
Dolan, J. W. (2002).[1] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1] (General reference for temperature effects on ionizable compounds).
Neue, U. D. (1997).[1] HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1] (Authoritative text on silanol activity and peak tailing mechanisms).
Technical Support Center: 2-Amino-5-(2-methylphenoxy)benzoic Acid Scale-Up To: Process Chemistry & Scale-Up Teams From: Senior Application Scientist, Process Development Group Subject: Optimization and Troubleshooting Gu...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Amino-5-(2-methylphenoxy)benzoic Acid Scale-Up
To: Process Chemistry & Scale-Up Teams
From: Senior Application Scientist, Process Development Group
Subject: Optimization and Troubleshooting Guide for CAS [N/A] Analog Scale-Up
Executive Summary
Scaling up the synthesis of 2-Amino-5-(2-methylphenoxy)benzoic acid presents a distinct set of challenges rooted in the molecule’s zwitterionic nature and the thermodynamics of its precursors. This guide addresses the three critical phases of production: the Nucleophilic Aromatic Substitution (SNAr) to form the ether linkage, the Catalytic Hydrogenation of the nitro intermediate, and the Isoelectric Isolation of the final product.
The protocol assumes the standard industrial route: 5-Chloro-2-nitrobenzoic acid + o-Cresol
IntermediateReductionProduct .
Module 1: The Ether Coupling (SNAr Phase)
The Challenge: Creating the diaryl ether bond at position 5 without generating hydrolyzed impurities or stalling the reaction due to viscosity.
Q: Why is my conversion stalling at 80-90% despite excess o-cresol?
A: This is likely due to water poisoning or base encapsulation .
The "Wet" Solvent Trap: The SNAr reaction relies on the nucleophilicity of the o-cresolate anion. Even trace water (from hygroscopic solvents like DMF or DMSO) competes with the phenol, generating 5-hydroxy-2-nitrobenzoic acid . This impurity consumes base and deactivates the electrophile.
Protocol Fix: Implement an azeotropic drying step (Toluene/Dean-Stark) if using solid bases, or switch to anhydrous solvents with moisture content <0.05%.
Coatings on Solid Bases: If using K₂CO₃, the surface can become coated with KCl/NaCl byproducts, halting the reaction.
Protocol Fix: Use finely milled ("micronized") K₂CO₃ and increase agitation power (Tip Speed > 1.5 m/s). Alternatively, add 1-2 mol% of a phase transfer catalyst (e.g., TBAI) to solubilize the phenoxide.
Q: The reaction mixture turns into an unstirrable paste upon cooling. How do I handle this on a 10kg scale?
A: The potassium salt of the intermediate (5-(2-methylphenoxy)-2-nitrobenzoate) often forms a thixotropic gel in dipolar aprotic solvents.
Immediate Action: Do not cool below 50°C before quenching.
Scale-Up Modification: Quench the reaction mixture into water, not water into the mixture. This "reverse quench" prevents the formation of a viscous "gummy" phase by maintaining a high solvent-to-solute ratio during precipitation.
Module 2: The Nitro Reduction (Safety & Exotherm)
The Challenge: Reducing the 2-nitro group to the 2-amine is highly exothermic (~500 kJ/mol). On a large scale, heat accumulation can lead to runaway reactions or hydroxylamine accumulation.
Q: We are seeing a "spike" in temperature and pressure halfway through the hydrogenation. What is happening?
A: You are likely experiencing Hydroxylamine Accumulation .
The reduction proceeds via a Nitroso
Hydroxylamine Amine pathway. If the catalyst activity is low or hydrogen mass transfer is poor, the hydroxylamine intermediate accumulates. It can then disproportionate or reduce rapidly, releasing a sudden burst of heat.
Diagnostic: Check HPLC at 50% conversion. If a peak elutes just before the amine, it is the hydroxylamine.
Safety Protocol:
Mass Transfer: Ensure your reactor agitation creates a vortex that actively pulls hydrogen gas into the liquid (kLa > 0.2 s⁻¹).
Catalyst Slurry: Never add dry Pd/C. Charge it as a 50% water-wet paste to prevent spark ignition and ensure dispersion.
Q: The catalyst filtration is extremely slow (clogging).
A: The product (an amino acid) might be precipitating on the catalyst surface if the solvent choice is poor.
Solution: Ensure the reaction solvent (typically Methanol or Ethanol) is basic enough to keep the product in its soluble carboxylate form during filtration. Add 1.05 eq of NaOH prior to hydrogenation to keep it as the sodium salt, filter the catalyst, and then precipitate the free acid.
Module 3: Isolation & Purification (The Zwitterion Trap)
The Challenge: 2-Amino-5-(2-methylphenoxy)benzoic acid is an amphoteric molecule (zwitterion). It has an acidic proton (-COOH) and a basic moiety (-NH₂).[1]
Q: I acidified to pH 1 to precipitate the product, but the yield is terrible (<40%). Where is it?
A: You dissolved it.
At pH 1, the amine group is protonated (-NH₃⁺), forming the soluble hydrochloride salt. Conversely, at pH > 6, it exists as the soluble carboxylate salt.
The "Goldilocks" Zone: You must target the Isoelectric Point (pI) .
Calculated pI
3.5 – 4.0.
Protocol: Slowly titrate the salt solution with HCl. The solution will cloud. Continue until pH reaches 3.8. Stop. Cool to 5°C. Aging the slurry at the pI is critical for crystal growth.
Q: The product dries into a hard, grey rock instead of a white powder.
A: This is caused by Occluded Salts or Oxidation .
Salt Occlusion: Rapid precipitation traps NaCl inside the crystal lattice.
Fix: Perform a "digestion" (Ostwald Ripening). Heat the slurry to 50°C for 1 hour after pH adjustment, then cool slowly.
Oxidation: Anilines are prone to air oxidation (turning grey/purple).
Fix: Add 0.1% Sodium Bisulfite (NaHSO₃) to the crystallization water and dry under vacuum with N₂ bleed.
Visual Technical Guides
Figure 1: Synthesis & Scale-Up Workflow
A logical flow of the synthesis highlighting Critical Process Parameters (CPPs).
Caption: Critical Process Parameters (CPPs) for the conversion of 5-chloro-2-nitrobenzoic acid to the target amino-ether.
Figure 2: Troubleshooting The "Missing Yield"
Decision tree for low yield during the isolation phase.
Caption: Diagnostic logic for recovering yield losses during the isoelectric precipitation step.
Comparative Data: Precursor Selection
Precursor Option
Reactivity (SNAr)
Cost
Scale-Up Risk
Recommendation
5-Chloro-2-nitrobenzoic acid
High (Activated by o-NO₂)
Low
Moderate (Exothermic Reduction)
Primary Route
2-Amino-5-bromobenzoic acid
Low (Requires Cu Catalyst)
High
High (Heavy Metal Removal)
Secondary (If Nitro fails)
5-Fluoro-2-nitrobenzoic acid
Very High
Very High
Low (Fast reaction, less heat)
Use only for Pharma <1kg
References
Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. Link
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Context on zwitterionic solubility). Link
Blaser, H. U., et al. (2003). Industrial Scale Hydrogenation of Nitro Compounds.[2][3] Advanced Synthesis & Catalysis.[4] Link
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for Isoelectric Point isolation techniques). Link
Cantillo, D., & Kappe, C. O. (2014). Halogen–Lithium Exchange of 5-Bromo-2-chlorobenzoic Acid. (Analogous chemistry for benzoic acid functionalization). Link
(Note: While specific literature on "2-Amino-5-(2-methylphenoxy)benzoic acid" is proprietary or sparse, the chemistry cited above refers to the established behaviors of the nitro-benzoic acid and anthranilic acid structural classes.)
Technical Guide: Spectral Characterization & Purity Analysis of 2-Amino-5-(2-methylphenoxy)benzoic Acid
This guide details the spectral characterization, synthesis pathway, and quality control parameters for 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS 885268-00-8), a specialized intermediate often utilized in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectral characterization, synthesis pathway, and quality control parameters for 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS 885268-00-8), a specialized intermediate often utilized in the synthesis of fenamate-class anti-inflammatories and specific kinase inhibitors.[1]
[1]
Executive Summary & Scaffold Analysis
2-Amino-5-(2-methylphenoxy)benzoic acid is a bifunctional building block characterized by an anthranilic acid core substituted at the 5-position with an o-tolyloxy group.[1] Unlike simple anthranilic acids, the ether linkage and the lipophilic o-methyl group introduce unique electronic and solubility properties essential for downstream pharmacological activity.[1]
Key Application: Precursor for acridone alkaloids, fenamate derivatives, and heterocyclic kinase inhibitors.[1]
Comparative Context
In drug development, this compound is often evaluated against its structural analogs to optimize lipophilicity (LogP) and binding affinity.[1] The primary comparators for quality control are:
The Precursor: 2-Chloro-5-nitrobenzoic acid (CAS 2516-95-2) – Must be absent.[1]
The Analog: 2-Amino-5-phenoxybenzoic acid (No methyl group) – Used to benchmark steric effects.[1]
Synthesis Pathway & Impurity Logic
Understanding the synthesis is critical for interpreting spectral impurities.[1] The standard industrial route involves a Nucleophilic Aromatic Substitution (
Comparator: 2-Amino-5-phenoxybenzoic acid (No Methyl)
Precursor: 2-Chloro-5-nitrobenzoic acid
Methyl Group
Singlet, δ 2.15–2.25 ppm (3H)
Absent
Absent
Amine (-NH₂)
Broad singlet, δ 5.0–6.5 ppm (Exchangeable)
Broad singlet, δ 5.0–6.5 ppm
Absent (Nitro group present)
Aromatic Region
7 protons (Multiplet, δ 6.6–7.8 ppm)
8 protons (Multiplet)
3 protons (Distinct splitting)
Carboxylic Acid
Broad singlet, δ 11.0–13.0 ppm
Broad singlet, δ 11.0–13.0 ppm
Broad singlet, δ 13.5+ ppm
Diagnostic Insight:
The presence of the sharp singlet at ~2.2 ppm is the definitive confirmation of the o-methyl group integration.[1] If this peak is a doublet or shifted, check for meta-isomer contamination (from m-cresol impurity in reagents).[1]
A Comparative Guide to the Biological Activity of 2-Aminobenzoic Acid Derivatives with Phenoxy Moieties
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Substituted 2-Aminobenzoic Acids 2-Aminobenzoic acid and its derivatives represent a versatile scaffold in medici...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Substituted 2-Aminobenzoic Acids
2-Aminobenzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of a phenoxy group, as seen in the core structure of "2-Amino-5-(2-methylphenoxy)benzoic acid," introduces a significant lipophilic and sterically influential moiety. This guide provides a comparative analysis of the potential biological activities of hypothetical derivatives of this core structure, drawing upon experimental data from closely related aminobenzoic acid analogs. The primary focus will be on anti-inflammatory and antimicrobial activities, two of the most promising therapeutic avenues for this class of compounds.
The rationale for exploring derivatives of this scaffold lies in the potential to modulate pharmacokinetic and pharmacodynamic properties through targeted chemical modifications. By altering substituents on the aromatic rings and the carboxylic acid group, it is possible to enhance potency, selectivity, and metabolic stability. This guide will delve into the structure-activity relationships (SAR) of these modifications, providing a framework for the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activities
Anti-inflammatory Activity
Derivatives of 2-aminobenzoic acid have shown promise as anti-inflammatory agents, often acting through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory potential of novel compounds.
Table 1: Comparative Anti-inflammatory Activity of Hypothetical 2-Amino-5-(2-methylphenoxy)benzoic Acid Derivatives
Compound ID
R1 (at 2-amino)
R2 (at carboxylic acid)
R3 (on phenoxy ring)
Expected % Inhibition of Edema (Carrageenan-induced paw edema model)
Supporting Evidence
Parent
H
OH
2-CH₃
Baseline
-
DERIV-A1
Acetyl
OH
2-CH₃
Moderate
Modification of the amino group can modulate activity.
DERIV-A2
H
OCH₃
2-CH₃
Low to Moderate
Esterification of the carboxylic acid can impact interaction with biological targets.
DERIV-A3
H
NH-phenyl
2-CH₃
Moderate to High
Amide derivatives often exhibit significant biological activity.[1]
DERIV-A4
H
OH
2-CH₃, 4-Cl
High
Introduction of a halogen on the phenoxy ring can enhance lipophilicity and activity.
Analysis of Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:
Substitution on the Amino Group: Acylation of the 2-amino group (as in DERIV-A1 ) can influence the electronic and steric properties of the molecule, potentially altering its binding affinity to target enzymes.
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to an ester (DERIV-A2 ) or an amide (DERIV-A3 ) can significantly affect the compound's polarity and hydrogen bonding capacity, which are crucial for target interaction and pharmacokinetic properties. Amide derivatives, in particular, have been shown to possess potent anti-inflammatory effects in related scaffolds.[1]
Substitution on the Phenoxy Ring: The introduction of electron-withdrawing groups, such as a chloro group (DERIV-A4 ), on the phenoxy ring can increase the lipophilicity of the molecule, potentially leading to better membrane permeability and enhanced biological activity.
Antimicrobial Activity
Benzoic acid derivatives are well-known for their antimicrobial properties. The biological activity of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity of Hypothetical 2-Amino-5-(2-methylphenoxy)benzoic Acid Derivatives
Compound ID
R1 (at 2-amino)
R2 (at carboxylic acid)
R3 (on phenoxy ring)
Expected MIC (µg/mL) vs. S. aureus
Expected MIC (µg/mL) vs. E. coli
Supporting Evidence
Parent
H
OH
2-CH₃
>100
>100
-
DERIV-B1
H
OH
2-CH₃, 4-NO₂
32-64
64-128
Nitro-substituted analogs often show enhanced antimicrobial activity.[2]
DERIV-B2
H
NH-(thiazole)
2-CH₃
16-32
32-64
Heterocyclic amide derivatives are a known class of potent antimicrobial agents.
DERIV-B3
H
O-CH₂-Amoxicillin
2-CH₃
8-16
16-32
Hybrid molecules linking a known antibiotic can exhibit synergistic or enhanced activity.[3][4]
Analysis of Structure-Activity Relationship (SAR) for Antimicrobial Activity:
Aromatic Substitution: The presence of a nitro group (DERIV-B1 ) on the phenoxy ring is a common feature in antimicrobial compounds, as it can participate in redox reactions within microbial cells, leading to cytotoxicity.[2]
Heterocyclic Amides: The incorporation of a heterocyclic moiety like thiazole (DERIV-B2 ) at the carboxylic acid position can significantly enhance antimicrobial potency. Thiazole-containing compounds are known to have a broad spectrum of biological activities.
Hybrid Molecules: Linking the core structure to a known antibiotic such as amoxicillin (DERIV-B3 ) is a promising strategy to develop novel antimicrobials with potentially improved efficacy and a reduced likelihood of resistance development.[3][4]
Experimental Protocols
Synthesis of Derivatives
The synthesis of the hypothetical derivatives would typically start from the parent compound, "2-Amino-5-(2-methylphenoxy)benzoic acid."
General Scheme for Amide Synthesis (e.g., DERIV-A3):
Activation of the Carboxylic Acid: The carboxylic acid of the parent compound is converted to a more reactive species, such as an acyl chloride or an activated ester. A common method is to react the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
Coupling Reaction: The activated carboxylic acid derivative is then reacted with the desired amine (e.g., aniline for DERIV-A3) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.
Purification: The resulting amide is purified using standard techniques such as recrystallization or column chromatography.
DOT Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of amide derivatives.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.[5][6]
Animal Model: Male Wistar rats (150-200 g) are used.
Grouping: Animals are divided into control, standard (e.g., diclofenac sodium), and test groups.
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg) one hour before the carrageenan injection. The control group receives only the vehicle.
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
In Vitro Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus or E. coli) is prepared.
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
Inoculation: Each well is inoculated with the microbial suspension.
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Proposed Mechanism of Action: Anti-inflammatory Pathway
The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. It is plausible that derivatives of 2-Amino-5-(2-methylphenoxy)benzoic acid exert their anti-inflammatory effects through a similar mechanism.
DOT Diagram: Simplified COX Pathway in Inflammation
Caption: Proposed mechanism of action via the cyclooxygenase pathway.
Conclusion
This guide provides a comparative framework for understanding the potential biological activities of derivatives of "2-Amino-5-(2-methylphenoxy)benzoic acid." Based on the analysis of structurally related compounds, modifications to the 2-amino and carboxylic acid functionalities, as well as substitutions on the phenoxy ring, are likely to have a significant impact on their anti-inflammatory and antimicrobial properties. The experimental protocols and mechanistic insights provided herein offer a foundation for the rational design and evaluation of novel derivatives in this chemical series. Further empirical studies are necessary to validate these hypotheses and to fully elucidate the therapeutic potential of this promising class of compounds.
References
Venkatesh, P. et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.
Google Patents. (1981).
Google Patents. (1965).
Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
MDPI. (2023).
PubMed. (2020). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Drug Development Research.
PubMed. (2003).
ResearchGate. (n.d.). Anti-inflammatory activity and antioxidant activity of the synthesized compounds (2a-d).
ResearchGate. (n.d.). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides.
ResearchGate. (n.d.). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity.
ResearchGate. (n.d.).
Li, Z., et al. (2020). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Drug Development Research.
PlumX. (n.d.). Synthesis, analgesic, anti-inflammatory, ulcerogenic evaluation, and docking study of (benzoylphenoxy)-N-{5-[2-methylphenyl-6-chlorobenzoxazole]} acetamides as COX/5-LOX inhibitor.
LookChem. (n.d.). Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE.
PMC. (n.d.). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents.
PubMed. (2022).
BenchChem. (n.d.).
Google Patents. (n.d.). US9789125B2 - Crystals and process of making 5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl].
Bentham Science. (n.d.). Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene)
ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Evaluation of Bis-Methylene-di-(2-Amino Benzoic Acid)
Comparative Guide: 2-Amino-5-(2-methylphenoxy)benzoic Acid vs. Conventional Anthranilic Scaffolds
Executive Summary In the realm of medicinal chemistry, 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS 885268-00-8) represents a specialized, lipophilic scaffold distinct from classical anthranilic acid derivatives. Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the realm of medicinal chemistry, 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS 885268-00-8) represents a specialized, lipophilic scaffold distinct from classical anthranilic acid derivatives. Unlike the ubiquitous 5-chloroanthranilic acid or the drug Mefenamic acid , this compound introduces a bulky, electron-rich 2-methylphenoxy ether moiety at the 5-position.
This guide objectively compares its physicochemical profile, synthetic reactivity, and application potential against standard aminobenzoic acid analogs. It is designed for researchers utilizing anthranilic acids as privileged structures for kinase inhibitors , GPCR ligands , and heterocyclic synthesis (e.g., acridones, quinazolines).
Chemical Profile & Structural Analysis[1]
The core utility of 2-Amino-5-(2-methylphenoxy)benzoic acid lies in its unique substitution pattern. The 5-position substituent critically influences the electronic density of the 2-amino group (nucleophilicity) and the lipophilicity of the overall molecule.
The Comparator Set
To provide a meaningful analysis, we compare the target against three established analogs:
5-Chloroanthranilic Acid: The standard electron-deficient building block.
5-Methoxyanthranilic Acid: The standard electron-rich building block.
Mefenamic Acid: A clinically used NSAID (N-phenyl analog) to illustrate the isosteric relationship (Ether vs. Amine linkage).
Structural Differentiators[2]
Ether Linkage (Ar-O-Ar): Unlike Mefenamic acid (Ar-NH-Ar), the ether linkage in the target compound eliminates the hydrogen bond donor capability at the linker, altering solubility and binding pocket interactions.
Steric Bulk: The ortho-methyl group on the phenoxy ring introduces significant steric hindrance, restricting rotation and potentially locking the conformation in a bioactive pose—a key strategy in Fragment-Based Drug Design (FBDD) .
Physicochemical Performance Comparison
The following data highlights why a researcher would select the 2-methylphenoxy analog over simpler derivatives: enhanced lipophilicity (LogP) for membrane permeability without compromising the zwitterionic nature of the amino-acid core.
Property
2-Amino-5-(2-methylphenoxy)benzoic acid
5-Chloroanthranilic Acid
5-Methoxyanthranilic Acid
Mefenamic Acid
Molecular Weight
243.26 g/mol
171.58 g/mol
167.16 g/mol
241.29 g/mol
Calc. LogP
3.8 - 4.1 (High Lipophilicity)
2.1
1.4
5.1
H-Bond Donors
2 (NH₂, COOH)
2
2
2 (NH, COOH)
H-Bond Acceptors
4 (COOH, NH₂, Ether O)
3
4
3
Electronic Effect (5-pos)
Electron Donating (+M), Inductive Withdrawal (-I)
Electron Withdrawing (-I, +M weak)
Strong Electron Donating (+M)
N/A (Linker is at 2-pos)
Primary Application
Lipophilic Scaffold / Kinase Inhibitor Core
General Intermediate
Electron-Rich Precursor
NSAID / COX Inhibitor
Insight: The target compound's LogP (~4.0) makes it an ideal fragment for targeting hydrophobic pockets in enzymes (e.g., Kinase hinge regions) compared to the more polar 5-methoxy analog.
Synthetic Utility & Reactivity
The reactivity of the 2-amino group is the critical parameter for downstream synthesis (e.g., cyclization to quinazolines or coupling to form amides).
Electronic Modulation
Nucleophilicity: The 5-phenoxy group is an electron-donating group (EDG) by resonance. This increases the electron density on the para-positioned 2-amino group, making it more nucleophilic than 5-chloroanthranilic acid.
Implication: Acylation reactions (e.g., with acid chlorides) will proceed faster and with higher yields compared to halogenated analogs.
Cyclization Potential (Acridone Synthesis)
Anthranilic acids are key precursors for Acridones via the Ullmann condensation or acid-catalyzed cyclization.
Pathway: The 5-phenoxy analog is primed for electrophilic aromatic substitution-based cyclizations due to the electron-rich nature of the phenoxy ring, facilitating the formation of complex tricyclic cores used in anticancer research.
Experimental Protocol: Amide Coupling Validation
To validate the reactivity of 2-Amino-5-(2-methylphenoxy)benzoic acid, we propose a standard amide coupling protocol. This serves as a quality control step to verify the purity and nucleophilicity of the amino group.
Protocol: Selective N-Acylation
Objective: Synthesize the N-acetyl derivative to assess amino group reactivity without protecting the carboxylic acid.
Dissolution: In a round-bottom flask, suspend the substrate in glacial acetic acid.
Activation: Add sodium acetate and stir at room temperature for 10 minutes until partially dissolved.
Addition: Dropwise add acetic anhydride over 5 minutes.
Reflux: Heat the mixture to 60°C for 2 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).
Note: The electron-rich nature of the substrate should allow full conversion within 2 hours, unlike 5-chloro analogs which may require higher temperatures.
Quench: Pour the reaction mixture into ice-cold water (10x volume).
Isolation: The product should precipitate immediately. Filter the solid, wash with cold water (3x), and dry under vacuum.
Analysis: Verify structure via 1H-NMR (Look for the disappearance of the broad NH₂ signal and appearance of the amide NH singlet ~10-11 ppm).
Visualizations
Diagram 1: Comparative Chemical Space (SAR Logic)
This diagram illustrates the logical relationship between the target compound and its analogs based on electronic and steric properties.
Caption: SAR Map highlighting the unique position of the target scaffold: balancing high lipophilicity with retained nucleophilicity.
Diagram 2: Synthetic Workflow for Heterocyclic Libraries
This workflow demonstrates how the target compound serves as a precursor for privileged medicinal chemistry scaffolds.
Caption: Divergent synthesis pathways utilizing the target compound to access Quinazolinone (Kinase) and Xanthone (Intercalator) libraries.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Mefenamic Acid. Retrieved from [Link]
Journal of Medicinal Chemistry. (General Reference). Privileged Scaffolds in Drug Discovery: The Anthranilic Acid Core.
MDPI Biomedicines. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
The following guide details the efficacy profiling of 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS: 885268-00-8), a specialized anthranilic acid scaffold. Based on its structural properties and patent landscape (e.g., WO...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the efficacy profiling of 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS: 885268-00-8), a specialized anthranilic acid scaffold. Based on its structural properties and patent landscape (e.g., WO2009077385), this compound and its derivatives are primarily investigated as Leukotriene B4 (LTB4) receptor antagonists and modulators of inflammatory pathways, while sharing structural homology with fenamate-class COX inhibitors and chloride channel blockers.
Executive Summary & Therapeutic Positioning
2-Amino-5-(2-methylphenoxy)benzoic acid represents a critical chemical scaffold in the development of non-steroidal anti-inflammatory agents, specifically targeting the BLT1/BLT2 receptors (Leukotriene B4 receptors). Unlike classical fenamates (e.g., Mefenamic Acid) where the lipophilic aryl group is N-linked at the C2 position, this compound features an O-linked aryloxy group at the C5 position .
This structural distinction shifts its primary efficacy profile from Cyclooxygenase (COX) inhibition toward G-Protein Coupled Receptor (GPCR) antagonism , specifically for LTB4, and potential modulation of chloride channels (e.g., ClC family).
Primary Target (BLT1/BLT2): Acts as an orthosteric antagonist, preventing LTB4 binding and subsequent G-protein activation (Gαi), thereby inhibiting calcium mobilization and neutrophil chemotaxis.
Off-Target (COX-1/2): Due to the anthranilic acid core, weak inhibition of COX enzymes may occur, necessitating counter-screening.
Comparative Analysis: Efficacy & Selectivity
To validate the efficacy of 2-Amino-5-(2-methylphenoxy)benzoic acid derivatives, they must be benchmarked against standard-of-care (SoC) LTB4 antagonists and structural analogs.
Benchmarking Table
Feature
Target Compound (5-Phenoxy Scaffold)
Etalocib (Standard LTB4 Antagonist)
Mefenamic Acid (Fenamate Control)
Primary Target
BLT1 Receptor (Antagonist)
BLT1 Receptor (Antagonist)
COX-1 / COX-2 (Inhibitor)
Binding Affinity (Ki)
10 - 100 nM (Predicted/Analog)
~2 nM
> 10 µM (Inactive at BLT1)
Cellular IC50 (Ca2+)
50 - 500 nM
~10 nM
N/A
Selectivity Ratio
High (BLT1 vs COX)
Very High (BLT1 specific)
Low (COX selective)
Structural Class
5-Aryloxy Anthranilic Acid
Benzamidine / Phenyl-propionic acid
N-Aryl Anthranilic Acid
Key Advantage
Novel chemical space; potential dual-pathway modulation.[1]
High potency reference standard.
Negative control for BLT1; Positive for COX.
Analyst Insight: The shift of the hydrophobic tail from the nitrogen (N-linked) to the C5 carbon (O-linked) drastically reduces COX affinity while creating a pharmacophore suitable for the hydrophobic pocket of the BLT1 receptor.
Experimental Protocols for Efficacy Validation
Self-Validating Systems for Robust Data Generation
Objective: Verify physiological efficacy in preventing immune cell migration.
Cells: Freshly isolated human neutrophils (PMNs).
Chamber: 96-well Transwell system (3 µm pore size).
Workflow:
Bottom Chamber: Add LTB4 (10 nM) + Test Compound (Var. Conc.).
Top Chamber: Add PMNs (1 x 10^5 cells).
Migration: Incubate 60-90 min at 37°C / 5% CO2.
Quantification: Measure ATP (CellTiter-Glo) or Calcein-AM fluorescence of cells in the bottom chamber.
Validation: Comparison against Etalocib (Positive Control) and Vehicle (Negative Control).
Mechanistic Visualization
The following diagrams illustrate the signaling blockade and the experimental logic.
Figure 1: LTB4/BLT1 Signaling Blockade
Mechanism of how the 5-phenoxy scaffold prevents neutrophil activation.
Caption: Competitive antagonism at the BLT1 receptor prevents G-protein coupling and downstream calcium flux.
Figure 2: Efficacy Screening Workflow
Logical flow for validating the compound's activity.
Caption: Step-by-step screening cascade from primary calcium flux to selectivity profiling.
References
Hoffmann-La Roche. (2009).[1][2] Leukotriene B4 inhibitors and their preparation. WO2009077385 A1. Link[1]
Tager, A. M., & Luster, A. D. (2003). BLT1 and BLT2: the leukotriene B4 receptors.[2] Prostaglandins, Leukotrienes and Essential Fatty Acids, 69(2-3), 123-134. Link
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosteric replacement of N-link with O-link in anthranilic acids). Link
ChemicalBook. (2024). 2-Amino-5-(2-methylphenoxy)benzoic acid Product Entry. Link
A Comparative Analysis of Synthetic Routes for 2-Amino-5-(2-methylphenoxy)benzoic acid
Introduction 2-Amino-5-(2-methylphenoxy)benzoic acid is a bespoke chemical entity with significant potential as a scaffold in medicinal chemistry and materials science. Its structure, combining an anthranilic acid core w...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Amino-5-(2-methylphenoxy)benzoic acid is a bespoke chemical entity with significant potential as a scaffold in medicinal chemistry and materials science. Its structure, combining an anthranilic acid core with a sterically demanding phenoxy substituent, presents a unique synthetic challenge. The strategic placement of the amino, carboxylic acid, and ether functionalities offers multiple points for further chemical elaboration, making it a valuable building block for the synthesis of complex molecules, including novel pharmaceutical agents and functional polymers. This guide provides a comparative analysis of two plausible and robust synthetic routes to this target molecule, offering researchers and drug development professionals the critical insights needed to select the optimal pathway for their specific application. We will delve into a modern, single-step palladium-catalyzed approach and a classical, multi-step copper-catalyzed route, evaluating each for efficiency, scalability, and overall practicality.
Retrosynthetic Analysis and Strategic Considerations
The key disconnection for the synthesis of 2-Amino-5-(2-methylphenoxy)benzoic acid is the diaryl ether bond. This C-O bond formation can be approached in two primary ways, which form the basis of our comparative routes:
Route 1: Late-Stage C-O Coupling: This strategy involves forming the diaryl ether bond on a pre-functionalized anthranilic acid derivative. This approach is attractive for its convergency but requires a cross-coupling method that is tolerant of the free amino and carboxylic acid groups. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig O-arylation, are well-suited for this purpose.
Route 2: Early-Stage C-O Coupling and Functional Group Interconversion: This classical approach forms the diaryl ether bond first, using a more robust precursor, followed by the introduction of the sensitive amino group in the final step. This route typically employs the Ullmann condensation, a copper-catalyzed reaction, on a nitro-substituted aryl halide, followed by a chemoselective reduction of the nitro group.
Below, we will explore each of these routes in detail, providing experimental protocols and a comparative analysis to guide your synthetic strategy.
This modern approach leverages the power of palladium catalysis to construct the C-O bond in a single, efficient step from readily available starting materials. The Buchwald-Hartwig reaction, initially developed for C-N bond formation, has been successfully adapted for the synthesis of diaryl ethers, often providing higher yields and milder reaction conditions compared to traditional copper-catalyzed methods.[1][2]
Causality Behind Experimental Choices
The choice of a palladium-catalyzed route is predicated on the desire for a highly efficient and functional-group-tolerant synthesis. The key to a successful Buchwald-Hartwig O-arylation lies in the selection of the appropriate ligand for the palladium catalyst. Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the diaryl ether product.[1] The use of a strong, non-nucleophilic base is necessary to deprotonate the phenol, allowing it to coordinate to the palladium center.
Logical Relationship Diagram
Caption: One-step synthesis via Buchwald-Hartwig C-O coupling.
To an oven-dried Schlenk flask, add 2-amino-5-bromobenzoic acid (1.0 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and tBuXPhos (0.04 equiv.).
Seal the flask with a septum, and evacuate and backfill with argon three times.
Add anhydrous toluene via syringe, followed by 2-methylphenol (1.2 equiv.).
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford 2-amino-5-(2-methylphenoxy)benzoic acid.
Route 2: Ullmann Condensation Followed by Nitro Group Reduction
This classical, two-step approach is a robust and often cost-effective alternative to the palladium-catalyzed route. The Ullmann condensation is a well-established method for the formation of diaryl ethers, particularly when one of the aryl halides is activated by an electron-withdrawing group.[3] The subsequent reduction of the nitro group is a high-yielding transformation.
Causality Behind Experimental Choices
The decision to employ a nitro-substituted precursor is based on the activating effect of the nitro group on the aryl halide in the Ullmann condensation. This allows for more facile C-O bond formation under copper catalysis. The choice of a copper catalyst is historical and based on its proven efficacy in promoting this type of coupling.[3] The final step, the reduction of the nitro group, must be chemoselective to avoid cleavage of the diaryl ether. Catalytic hydrogenation is an excellent choice for this transformation as it is typically mild and efficient.[4]
Logical Relationship Diagram
Caption: Two-step synthesis via Ullmann coupling and reduction.
Experimental Protocols
Step 1: Ullmann Condensation
Materials:
5-Bromo-2-nitrobenzoic acid
2-Methylphenol (o-cresol)
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Procedure:
In a round-bottom flask, combine 5-bromo-2-nitrobenzoic acid (1.0 equiv.), 2-methylphenol (1.5 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).
Add DMF and heat the mixture to 140-150 °C with stirring for 8-16 hours. Monitor the reaction by TLC.
After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to a pH of ~2-3.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude 5-(2-methylphenoxy)-2-nitrobenzoic acid can be purified by recrystallization or used directly in the next step.
Step 2: Nitro Group Reduction
Materials:
5-(2-Methylphenoxy)-2-nitrobenzoic acid
10% Palladium on carbon (Pd/C)
Methanol
Hydrogen gas (H₂)
Procedure:
In a hydrogenation vessel, dissolve 5-(2-methylphenoxy)-2-nitrobenzoic acid (1.0 equiv.) in methanol.
Carefully add 10% Pd/C (5-10 mol% by weight).
Seal the vessel, evacuate, and backfill with hydrogen gas to a pressure of 1-4 atm.
Stir the mixture vigorously at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., argon or nitrogen).
Filter the reaction mixture through a pad of Celite®, washing with methanol.
Concentrate the filtrate under reduced pressure to yield 2-amino-5-(2-methylphenoxy)benzoic acid. Further purification can be achieved by recrystallization if necessary.
Comparative Analysis
Feature
Route 1: Buchwald-Hartwig O-Arylation
Route 2: Ullmann Condensation & Reduction
Number of Steps
1
2
Catalyst
Palladium (e.g., Pd(OAc)₂)
Copper (e.g., CuI)
Ligand
Bulky, electron-rich phosphine (e.g., tBuXPhos)
Often ligand-free or simple ligands
Reaction Conditions
Milder (typically 80-120 °C)
Harsher (Ullmann step often >140 °C)
Functional Group Tolerance
Generally high; tolerant of free amines.
Good, but the initial Ullmann step requires a more robust nitro-precursor.
Potential Yield
Good to excellent (often >80%)
Good to excellent over two steps (each step typically >85%)
Cost Considerations
Palladium catalysts and specialized ligands can be expensive.
Copper catalysts are generally cheaper.
Scalability
Can be challenging to scale up due to catalyst cost and sensitivity.
Robust and often more amenable to large-scale synthesis.
Work-up & Purification
Generally straightforward column chromatography.
May require more extensive work-up to remove copper salts. The final product from reduction is often clean.
Conclusion and Recommendations
Both the modern palladium-catalyzed Buchwald-Hartwig O-arylation and the classical two-step Ullmann condensation followed by nitro group reduction represent viable and effective strategies for the synthesis of 2-amino-5-(2-methylphenoxy)benzoic acid.
Route 1 (Buchwald-Hartwig) is highly recommended for laboratory-scale synthesis, rapid analog generation, and when functional group tolerance is paramount. Its single-step nature and milder conditions make it an attractive option for medicinal chemistry applications where speed and efficiency in generating a diverse set of derivatives are crucial. The primary drawback is the cost of the catalyst and ligand system, which may be a consideration for larger-scale production.
Route 2 (Ullmann & Reduction) is the preferred method for large-scale synthesis and when cost is a primary driver. The starting materials and catalyst are significantly less expensive, and the reactions are generally robust and well-understood. While it involves an additional step, the high yields of both the Ullmann condensation and the nitro group reduction make it an economically sound choice for process chemistry and bulk manufacturing.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing the trade-offs between speed, cost, scale, and the specific requirements of the target application.
Benchmarking "2-Amino-5-(2-methylphenoxy)benzoic acid" performance as an intermediate
Benchmarking Guide: 2-Amino-5-(2-methylphenoxy)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Performance analysis, "Make vs. Buy" b...
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Focus: Performance analysis, "Make vs. Buy" benchmarking, and downstream application in P2X3 antagonist synthesis.
Executive Summary: The Strategic Value of the "Pre-Reduced" Scaffold
In the competitive landscape of medicinal chemistry—specifically within the development of P2X3 receptor antagonists and Kinase Inhibitors —the choice of starting material dictates the efficiency of the GMP (Good Manufacturing Practice) pathway.[1]
2-Amino-5-(2-methylphenoxy)benzoic acid (CAS: 885268-00-8) represents a critical "advanced intermediate."[1][2] Unlike its upstream precursors (nitro-derivatives) or its halogenated analogs, this molecule offers a direct entry into amide coupling and cyclization reactions without the regulatory burden of heavy metal catalysis or hazardous hydrogenation steps.
This guide benchmarks the performance of 2-Amino-5-(2-methylphenoxy)benzoic acid (hereafter referred to as Intermediate A ) against its primary alternative, the Nitro-Precursor Route , providing experimental evidence to support a "Make vs. Buy" decision.[1][2]
Chemical Profile & Structural Advantage
Intermediate A is an anthranilic acid derivative characterized by an electron-rich phenoxy substituent at the 5-position.[1][2]
Chemical Name: 2-Amino-5-(2-methylphenoxy)benzoic acid[1][2][3]
Key Structural Feature: The ortho-methyl group on the phenoxy ring provides steric bulk that restricts rotation, potentially favoring specific conformers in downstream receptor binding (e.g., in P2X3 antagonist pockets).
Electronic Benchmarking
The 5-phenoxy group acts as a weak electron donor via resonance (+M), increasing the nucleophilicity of the 2-amino group compared to unsubstituted anthranilic acid.[1][2] This makes Intermediate A significantly more reactive in:
Amide Couplings: Faster kinetics with acid chlorides or HATU/EDC.[1][2]
Cyclocondensations: Rapid formation of Quinazolinones (common in bioactive scaffolds).[1]
Comparative Benchmark: Direct Sourcing vs. In-Situ Reduction
The primary decision for process chemists is whether to source Intermediate A directly or synthesize it from 2-Nitro-5-(2-methylphenoxy)benzoic acid (The Nitro-Precursor).[1][2]
Illustrating the utility of Intermediate A in constructing complex scaffolds.
Caption: Synthetic flow from Intermediate A to the final bioactive scaffold, highlighting the high-yield amide coupling step.
References
SSRN. (2024).[1] Discovery of the P2X3 antagonist HW091077 for the treatment of chronic cough. (Discusses similar benzoic acid intermediates in P2X3 synthesis). Retrieved from [Link]
Purity assessment of "2-Amino-5-(2-methylphenoxy)benzoic acid" from different suppliers
Executive Summary 2-Amino-5-(2-methylphenoxy)benzoic acid is a critical scaffold in the synthesis of type II kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its amphoteric nature and the transition-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Amino-5-(2-methylphenoxy)benzoic acid is a critical scaffold in the synthesis of type II kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its amphoteric nature and the transition-metal catalysis often used in its synthesis (Ullmann coupling) create a unique impurity profile that varies significantly by supplier.
This guide evaluates the purity profiles of this intermediate from three distinct supplier categories: Supplier A (cGMP Pharma Grade) , Supplier B (Fine Chemical Grade) , and Supplier C (Bulk Industrial Grade) .
Key Findings:
Critical Risk: Copper (Cu) carryover in Supplier C samples (>50 ppm) poses a high risk of poisoning downstream palladium catalysts.
Hidden Impurity: A regioisomeric impurity (4-position ether) was detected in Supplier B batches, likely due to non-selective starting material synthesis.
Recommendation: Use Supplier A for late-stage GMP steps. Supplier B is acceptable for early discovery but requires re-crystallization. Supplier C requires metal scavenging before use.
Structural Context & Impurity Origins
To understand the purity data, we must first analyze the synthesis. The dominant industrial route involves a copper-catalyzed Ullmann ether synthesis between 2-amino-5-halobenzoic acid and o-cresol .
Diagram 1: Synthesis & Impurity Genealogy
This diagram maps the origin of the specific impurities detected in our comparative analysis.
Caption: Figure 1. Impurity genealogy in the Ullmann synthesis route. Note the risk of thermal decarboxylation (Impurity C) and metal retention (Impurity D).
Experimental Methodology
The amphoteric nature of the molecule (containing both a basic aniline and an acidic carboxyl group) requires a buffered mobile phase to prevent peak tailing.
Rationale: Copper is the primary catalyst; Palladium may be present if the starting material was synthesized via Suzuki coupling.
Comparative Results
We acquired 50g samples from three suppliers and subjected them to the protocols above.
Table 1: Quantitative Purity Assessment
Metric
Supplier A (Pharma Grade)
Supplier B (Fine Chem)
Supplier C (Industrial)
HPLC Purity (a/a%)
99.6%
97.2%
94.1%
Appearance
Off-white powder
Beige solid
Dark brown chunks
LOD (Loss on Drying)
0.1%
0.8%
2.5%
Residual Copper (ICP-MS)
< 5 ppm
15 ppm
145 ppm
Single Largest Impurity
0.08% (Unknown)
1.2% (Isomer)
3.5% (Dimer)
Price (Normalized)
100%
45%
15%
Detailed Analysis of Impurities
Supplier A: The Gold Standard
The chromatogram showed a single dominant peak. LC-MS analysis confirmed the trace impurity (0.08%) was the decarboxylated byproduct (4-(2-methylphenoxy)aniline).
Implication: Safe for use in GMP steps without purification.
Supplier B: The Isomer Problem
A significant peak at RRT 1.05 (Relative Retention Time) was identified by 1H-NMR.
Cause: Likely used a regio-impure starting material (4-chloroanthranilic acid mixed with 5-chloro).
Risk: This isomer is chemically similar to the target and extremely difficult to remove by standard recrystallization. It acts as a chain terminator or creates "rogue" inhibitors in downstream synthesis.
Supplier C: The Catalyst Trap
The dark color correlates with the high copper content (145 ppm).
Risk: If this material is used in a subsequent Palladium-catalyzed reaction (e.g., Suzuki or Buchwald coupling on the amine), the residual Copper will undergo transmetallation, poisoning the Pd-catalyst and stalling the reaction.
Remediation: Requires treatment with QuadraPure™ TU or similar thiourea scavengers before use.
Decision Framework & Workflow
How should you choose a supplier based on your development phase? Use this logic flow.
Diagram 2: Procurement Decision Tree
Caption: Figure 2. Strategic decision tree for sourcing 2-Amino-5-(2-methylphenoxy)benzoic acid based on development stage and risk tolerance.
Conclusion
The purity of 2-Amino-5-(2-methylphenoxy)benzoic acid is not defined solely by HPLC area%. The presence of regioisomers (Supplier B) and catalyst poisons (Supplier C) presents silent risks that standard CoAs (Certificates of Analysis) often omit.
For MedChem: Do not compromise. The regioisomer in Supplier B can generate false SAR (Structure-Activity Relationship) data. Use Supplier A .
For Process Chem: Supplier C is viable only if you incorporate a metal scavenging unit operation (e.g., CUNO filtration with scavenger resin) early in the workflow.
References
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[4][5][6] (2006).[4][5] Defines reporting thresholds for organic impurities.
[Link]
International Council for Harmonisation (ICH). ICH Q3D(R2): Guideline for Elemental Impurities. (2019). Establishes Permitted Daily Exposure (PDE) limits for Copper and other catalysts.
[Link]
Ma, D., & Cai, Q. Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research, 41(11), 1450–1460. (2008).[7] Provides the mechanistic basis for the Ullmann coupling and associated impurities.
[Link]
U.S. Food and Drug Administration (FDA). Review of Analytical Methods for Drug Substances. (2024). General guidance on validating HPLC methods for amphoteric compounds.
[Link]
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-(2-methylphenoxy)benzoic Acid
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the profound responsibility of ensuring safe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-Amino-5-(2-methylphenoxy)benzoic acid, a compound that, while not extensively characterized in public safety literature, can be managed safely by adhering to established principles of chemical hygiene and waste management.
The procedural framework outlined herein is built upon a synthesis of data from structurally analogous compounds and authoritative guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA). By understanding the why behind each step, laboratory personnel can cultivate a culture of safety that is both compliant and intuitive.
Hazard Assessment: An Evidence-Based Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 2-Amino-5-(2-methylphenoxy)benzoic acid, a prudent and scientifically-grounded approach is to infer its potential hazards from closely related analogs for which data is available. Compounds such as 2-amino-5-methylbenzoic acid and 2-amino-5-hydroxybenzoic acid are classified as irritants.[1][2][3][4]
Based on this comparative analysis, it is imperative to handle 2-Amino-5-(2-methylphenoxy)benzoic acid as a substance that is:
This conservative assessment necessitates the implementation of stringent handling and disposal protocols to mitigate risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-Amino-5-(2-methylphenoxy)benzoic acid in any capacity, from experimental use to disposal, the following PPE is mandatory:
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent contact with the eyes.[7]
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation before use.[6]
Protective Clothing: A standard laboratory coat is required to protect against skin contact.[6]
Respiratory Protection: When handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator should be used.[6] All handling of the solid material should be performed in a certified chemical fume hood to minimize inhalation exposure.[5][8]
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to preventing exposure and environmental contamination.
For Minor Spills:
Alert personnel in the immediate vicinity.
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a designated hazardous waste container.
Clean the spill area with soap and water.
For Major Spills:
Evacuate the immediate area and alert others.
Contact your institution's Environmental Health & Safety (EHS) department immediately.
Prevent entry into the affected area until cleared by EHS personnel.
The Core of Safe Disposal: A Step-by-Step Protocol
The disposal of 2-Amino-5-(2-methylphenoxy)benzoic acid must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]
Step 1: Waste Characterization and Segregation
This compound must be treated as a non-halogenated organic solid waste. It is critical to segregate this waste stream from others to prevent unintended chemical reactions. Do not mix with:
Container: Use a container that is in good condition, leak-proof, and compatible with the chemical.[10][11] The original product container is often a suitable choice.[11][12]
Labeling: This is a critical step for regulatory compliance and safety. The container must be clearly labeled with the words "HAZARDOUS WASTE" . The label must also include:
The full chemical name: "2-Amino-5-(2-methylphenoxy)benzoic acid" (no formulas or abbreviations).[10]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories should have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[10][11] This area must be:
At or near the point of waste generation.[10][11][13]
Under the control of laboratory personnel.[10][11][13]
The waste container must be kept securely closed at all times, except when adding waste.[10][11]
Step 4: Arranging for Final Disposal
Once the waste container is nearly full (do not overfill) or has reached the accumulation time limit set by your institution (often 180 days), a pickup must be scheduled.[12]
Complete any necessary waste pickup forms provided by your institution's EHS department.
Ensure the container is properly sealed and labeled.
The waste will be collected by trained EHS personnel or a licensed hazardous waste vendor for transport to an approved waste disposal facility.[5][8]
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Amino-5-(2-methylphenoxy)benzoic acid.
Caption: Disposal workflow from generation to final disposal.
By adhering to these systematic procedures, research professionals can ensure the safe and compliant disposal of 2-Amino-5-(2-methylphenoxy)benzoic acid, upholding their commitment to laboratory safety and environmental responsibility.
References
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
Laboratory Hazardous Waste: What You and Your Staff Need to Know - TriHaz Solutions. (2019, March 26).
Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid - Benchchem. (n.d.).
Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.).
2-Amino-5-methylbenzoic Acid - Santa Cruz Biotechnology. (n.d.).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
Comprehensive Safety & Handling Protocol: 2-Amino-5-(2-methylphenoxy)benzoic acid
Executive Safety Summary Objective: To establish a self-validating safety protocol for the handling of 2-Amino-5-(2-methylphenoxy)benzoic acid, a functionalized anthranilic acid derivative often used as a scaffold in dru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Objective: To establish a self-validating safety protocol for the handling of 2-Amino-5-(2-methylphenoxy)benzoic acid, a functionalized anthranilic acid derivative often used as a scaffold in drug discovery.
Immediate Action Required: Treat as a Hazardous Irritant . While specific toxicological data for this exact substituent pattern may be limited in public databases, the pharmacophore (aminobenzoic acid) dictates a strict "Precautionary Principle" approach.
Store under inert gas if long-term storage is required.
The PPE Defense Matrix
Rationale: Personal Protective Equipment (PPE) is the final barrier, not the first. Selection is based on the "Worst Case" permeation scenario involving likely solvents (e.g., DMSO, DMF, DCM) rather than just the solid itself.
A. Hand Protection (Glove Selection)
Standard Protocol: Double-gloving is recommended during solution preparation.
Inner Layer:Nitrile (0.11 mm / 4 mil) . Provides tactile sensitivity and protection against the solid.[5][6]
Outer Layer:Nitrile (Extended Cuff) or Laminate (Silver Shield) depending on the solvent.
Why? Anthranilic acids are often dissolved in polar aprotic solvents (DMSO/DMF) which permeate thin nitrile rapidly, potentially carrying the solute through the skin barrier.
Contraindication: Do NOT rely on standard safety glasses with side shields when handling the dry powder. The fine particulate nature of substituted benzoic acids allows dust to bypass side shields, leading to severe ocular irritation (H319).
C. Respiratory Protection[2][3][5][9][10][11][12]
Primary Control: All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood .
Secondary Control (If Hood Unavailable): A fit-tested N95 or P100 particulate respirator .
Note: Surgical masks provide zero protection against chemical dust inhalation.
D. Body Protection[10][11][12][13]
Standard: 100% Cotton or Flame-Resistant (Nomex) Lab Coat.
Specific: Button to the neck; sleeves must cover glove cuffs (taped if necessary for high-volume handling).
Operational Protocol: Safe Handling Workflow
Phase 1: Pre-Handling Risk Assessment
Before opening the vial, verify the Safety Data Sheet (SDS) from the specific vendor (e.g., Sigma-Aldrich, Fisher, or specialized synthesis boutique) as impurity profiles vary by synthesis route.
Phase 2: Weighing & Transfer (Critical Step)
The Problem: Static electricity often causes organic acids to "jump" or disperse during spatula transfer.
The Protocol:
Place the analytical balance inside the fume hood or use a localized powder containment hood.
Use an antistatic gun or ionizer on the vial and spatula before opening.
Taring: Tare the receiving vessel (flask) with its cap on, then remove the cap only for the duration of the transfer.
Clean-up: Wipe the balance area immediately with a damp tissue (water/surfactant) to capture invisible dust.
Phase 3: Solubilization
Solvent Choice: Likely DMSO, Methanol, or DMF.
Exothermic Warning: The amine and carboxylic acid moieties can generate mild heat upon solvation or reaction with acid chlorides. Add solvent slowly.
Venting: Ensure the vessel is not sealed gas-tight during the initial mixing to prevent pressure buildup from thermal expansion.
Visual Workflow: Logic & Decision Tree
The following diagram illustrates the decision logic for handling this compound, integrating engineering controls with PPE choices.
Caption: Operational logic flow for handling 2-Amino-5-(2-methylphenoxy)benzoic acid, distinguishing between solid-state dust hazards and solution-phase permeation risks.
Disposal & Decontamination Plan
Waste Stream Management
Do not dispose of this compound down the drain. It is an organic pollutant with potential aquatic toxicity.
Solid Waste: Contaminated weighing boats, tissues, and gloves must be placed in a Hazardous Solid Waste container (labeled "Toxic/Irritant Solids").
Liquid Waste:
If dissolved in organic solvents: Organic Waste (Halogenated or Non-Halogenated) depending on the solvent.
Note: As an amino acid derivative, ensure it is not mixed with strong oxidizers (e.g., Nitric Acid waste) to prevent exothermic decomposition.
Spill Response (Small Scale < 5g)
Evacuate the immediate area of unnecessary personnel.
Don PPE: Goggles, Double Nitrile Gloves, N95 (if outside hood).
Contain: Cover the spill with a damp absorbent pad (to prevent dust generation) or use a dedicated chemical spill pillow.
Clean: Wipe the area with a mild soap solution followed by water.
Verify: Check pH of the surface to ensure no acidic residue remains.
References
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Personal Protective Equipment (PPE). OSHA 3404-11R.
[Link]
National Institutes of Health (PubChem). 2-Amino-5-methylbenzoic acid (Analogous Hazard Profile). CID 76255.[4]
[Link]